1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine
説明
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine has been reported in Streptomyces roseicoloratus, Drosophila melanogaster, and Vitis vinifera with data available.
特性
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFDCPQKJHEBF-VPUSDGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230503 | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27098-24-4 | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27098-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-linoleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), a significant phospholipid in the study of biological membranes and a key component in various research and pharmaceutical applications.
Core Physical and Chemical Properties
This compound is an asymmetric phosphatidylcholine featuring a saturated stearoyl (18:0) chain at the sn-1 position and a diunsaturated linoleoyl (18:2) chain at the sn-2 position. This specific arrangement of fatty acid chains imparts a high degree of membrane flexibility and a reduced packing order.[] This structure is crucial for its role in biological systems, influencing membrane fluidity and the formation of lipid bilayers. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₄₄H₈₄NO₈P | [2] |
| Molecular Weight | 786.1 g/mol | [2][3] |
| CAS Number | 27098-24-4 | [3][4] |
| Physical State | Solid | |
| Gel to Liquid-Crystalline Phase Transition Temperature (Tm) | -13.7 °C | |
| Storage Temperature | -20°C | [] |
Solubility and Aggregation Behavior
Solubility:
-
Water: Sparingly soluble in aqueous solutions. Phospholipids (B1166683) like SLPC tend to form aggregates such as liposomes or micelles rather than dissolving to form a true solution at significant concentrations.
-
Ethanol (B145695): Soluble. For instance, a similar phospholipid, 1,2-dilauroyl-sn-glycero-3-PC, is soluble in ethanol at approximately 25 mg/mL.[5]
-
Chloroform (B151607): Expected to be soluble, as chloroform is a common solvent for lipids.
Critical Micelle Concentration (CMC):
Experimental Protocols
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive technique used to measure the thermodynamic properties of thermally induced transitions in materials, such as the gel-to-liquid crystalline phase transition of lipids.[7]
Methodology:
-
Sample Preparation:
-
A known amount of SLPC is dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) to a desired concentration, typically in the range of 1-10 mg/mL.
-
The mixture is vortexed to form multilamellar vesicles (MLVs). For unilamellar vesicles, the suspension can be subjected to extrusion or sonication.
-
-
DSC Analysis:
-
A precise volume of the lipid dispersion is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.
-
The sample and reference pans are placed in the DSC instrument.
-
The pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transition.
-
The differential heat flow between the sample and reference is recorded as a function of temperature.
-
-
Data Interpretation:
-
The phase transition is observed as an endothermic peak on the thermogram during heating.
-
The temperature at the peak maximum is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants and phospholipids.[8][9] This technique utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar) environments.
Methodology:
-
Probe and Sample Preparation:
-
A stock solution of a fluorescent probe, such as pyrene (B120774), is prepared in a suitable organic solvent (e.g., acetone).
-
A series of SLPC solutions with varying concentrations are prepared in an aqueous buffer.
-
A small aliquot of the pyrene stock solution is added to each SLPC solution, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid self-quenching. The solutions are allowed to equilibrate.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of pyrene are recorded for each SLPC concentration using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.
-
The intensities of the first and third vibrational peaks (I₁ at ~373 nm and I₃ at ~384 nm) in the pyrene emission spectrum are measured.
-
-
Data Analysis:
-
The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the SLPC concentration.
-
Pyrene in a polar environment (water) exhibits a high I₁/I₃ ratio, while in a non-polar environment (the hydrophobic core of a micelle), the ratio is significantly lower.
-
The plot will show a sigmoidal decrease in the I₁/I₃ ratio as the SLPC concentration increases and micelles are formed.
-
The CMC is determined from the inflection point of this sigmoidal curve, which represents the concentration at which a significant portion of the pyrene molecules has partitioned into the micelles.
-
Role in Signaling Pathways
As a phosphatidylcholine, SLPC is a key component of cell membranes and a precursor for various signaling molecules. The metabolism of phosphatidylcholines is a central hub in lipid signaling.
Caption: General metabolic pathways of SLPC leading to the formation of key second messengers.
This diagram illustrates how SLPC can be metabolized by different phospholipases (A₂, C, and D) to generate important second messengers:
-
Phospholipase A₂ (PLA₂): Removes the linoleic acid from the sn-2 position, producing lysophosphatidylcholine (B164491) (LPC) and free linoleic acid, both of which have signaling roles.
-
Phospholipase C (PLC): Cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).
-
Phospholipase D (PLD): Removes the choline headgroup, resulting in the formation of phosphatidic acid (PA), another important lipid second messenger.
These products initiate or modulate a variety of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and apoptosis.
References
- 2. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]
- 3. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | C44H84NO8P | CID 6441487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:27098-24-4 | this compound | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Thermotropic Phase Behavior of 1-Stearoyl-2-lysophosphatidylcholine (SLPC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the phase transition temperature and thermotropic behavior of 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine (SLPC), a single-chain lysophospholipid of significant interest in drug delivery and biomembrane research. The document summarizes key quantitative data, details experimental protocols for characterization, and explores the role of SLPC in cellular signaling pathways.
Introduction to SLPC and its Phase Transition
1-Stearoyl-2-lyso-sn-glycero-3-phosphocholine (SLPC) is a lysophospholipid derived from the hydrolysis of one fatty acyl chain from a phosphatidylcholine molecule. Its amphipathic nature, with a single long saturated hydrocarbon chain (stearic acid) and a polar phosphocholine (B91661) headgroup, drives its self-assembly into various structures in aqueous environments, most notably micelles and, in some conditions, lamellar bilayers.
The phase transition temperature (Tm) is a critical parameter for lipids, representing the temperature at which the lipid assembly transitions from a more ordered, gel-like state (Lβ) to a more fluid, liquid-crystalline state (Lα).[1] In the gel phase, the hydrocarbon chains are tightly packed and fully extended, resulting in a less permeable and more rigid structure.[1] Above the Tm, in the liquid-crystalline phase, the chains become disordered and more mobile, leading to increased membrane fluidity and permeability.[1] This transition is a cooperative process that can be influenced by several factors.
Factors Influencing the Phase Transition of SLPC
The thermotropic behavior of SLPC is sensitive to its molecular environment. Key factors include:
-
Hydrocarbon Chain Length and Unsaturation: The 18-carbon saturated stearoyl chain of SLPC contributes to a relatively high packing density in the gel phase. The absence of double bonds allows for strong van der Waals interactions between adjacent chains.[1]
-
Polar Headgroup: The phosphocholine headgroup influences intermolecular spacing and hydration, which in turn affects the phase transition.
-
Hydration: The degree of water association with the lipid headgroups can modulate the phase transition temperature.
-
Presence of Other Molecules: The incorporation of other lipids, sterols like cholesterol, or membrane-associated proteins can significantly alter the phase behavior of SLPC-containing membranes. Cholesterol, in particular, is known to modulate membrane fluidity and can abolish the sharp phase transition of some phospholipids.[2]
Quantitative Data on SLPC Phase Transition
Quantitative data on the phase transition of pure SLPC is limited in the literature. However, studies on similar lysophospholipids and their mixtures provide valuable insights.
| Lipid Composition | Method | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Reference |
| SLPC (pure) | Not specified | -15.0 | Not Reported | [3] |
| 1-Palmitoyl-lysophosphatidylcholine (16:0 LPC) in DPPC | DSC | Broadened transition, decreased enthalpy with increasing LPC concentration | Decreased | [1] |
| 16:0 LPC/DPPC (30 mol% LPC) + 10 mol% Cholesterol | DSC | Significant decrease in main enthalpy and cooperativity | Decreased | [1] |
Note: The value for pure SLPC should be considered with caution as the experimental details were not provided in the source. Data for 1-palmitoyl-lysophosphatidylcholine (16:0 LPC), a close structural analog of SLPC, is included to provide context on the expected behavior in mixtures.
Experimental Protocols for Determining Phase Transition Temperature
Several biophysical techniques can be employed to determine the phase transition temperature of SLPC-containing lipid assemblies.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique that measures the heat flow into or out of a sample as it is heated or cooled. The phase transition is observed as an endothermic peak on the thermogram, with the peak maximum corresponding to the Tm and the area under the peak representing the enthalpy of the transition (ΔH).
Detailed Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve SLPC (and other lipids, if creating a mixture) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the expected Tm. Vortexing or gentle agitation will form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
DSC Analysis:
-
Accurately transfer a known amount of the liposome suspension (e.g., 1-5 mg/mL lipid concentration) into a hermetic DSC pan.
-
Prepare a reference pan containing the same volume of buffer.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., -40°C).
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the Tm (e.g., 20°C).
-
Record the differential heat flow as a function of temperature. The resulting thermogram is analyzed to determine the Tm and ΔH.[4]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly using membrane probes, is a sensitive method to monitor changes in membrane fluidity associated with the phase transition. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) exhibit changes in their fluorescence anisotropy as the lipid environment transitions from the ordered gel phase to the disordered liquid-crystalline phase.
Detailed Methodology:
-
Liposome Preparation with Fluorescent Probe:
-
Prepare the lipid film as described in the DSC protocol.
-
Incorporate the fluorescent probe (e.g., DPH) into the lipid mixture at a low molar ratio (e.g., 1:500 probe:lipid) during the initial dissolution in organic solvent.
-
Hydrate the lipid film to form liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light at the emission maximum (e.g., ~430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the instrument-specific correction factor.
-
Record the anisotropy as a function of temperature as the sample is heated through the phase transition range. The midpoint of the sigmoidal change in anisotropy corresponds to the Tm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed information about the dynamics and ordering of lipid molecules, allowing for the characterization of the phase transition. Techniques like 2H NMR of deuterated lipids or 31P NMR of the phosphate (B84403) headgroup are particularly powerful.
Detailed Methodology:
-
Sample Preparation:
-
Prepare MLVs as described in the DSC protocol. For 2H NMR, use SLPC that is deuterated at a specific position on the acyl chain.
-
Pellet the MLVs by centrifugation and transfer the hydrated lipid paste to an NMR rotor.
-
-
NMR Analysis:
-
Acquire NMR spectra at various temperatures, stepping through the expected phase transition range.
-
For 31P NMR, the lineshape of the spectrum changes significantly between the gel and liquid-crystalline phases, reflecting changes in the mobility of the headgroup.
-
For 2H NMR, the quadrupolar splitting of the deuterium (B1214612) signal is a direct measure of the order parameter of the C-D bond, which decreases sharply at the phase transition.
-
The temperature at which the most significant change in the NMR spectrum occurs is identified as the Tm.
-
SLPC in Signaling Pathways
Lysophosphatidylcholines (LPCs), including SLPC, are not merely structural components of membranes but also act as important signaling molecules in various physiological and pathological processes. The enzymatic production of LPC from phosphatidylcholine by phospholipase A2 is a key step in generating these lipid mediators.
LPCs can exert their effects through several mechanisms:
-
Receptor-Mediated Signaling: LPCs can bind to and activate specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), initiating downstream signaling cascades.[5]
-
Modulation of Enzyme Activity: LPCs can directly modulate the activity of enzymes such as protein kinase C (PKC).[5]
-
Alteration of Membrane Properties: The incorporation of LPCs into cell membranes can alter their biophysical properties, which can, in turn, influence the function of membrane-embedded proteins.
The following diagram illustrates a generalized signaling pathway for LPCs.
References
- 1. Effect of Cholesterol on the Formation of an Interdigitated Gel Phase in Lysophosphatidylcholine and Phosphatidylcholine Binary Mixtures [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Differential Scanning Calorimetry Analyses of Idebenone-Loaded Solid Lipid Nanoparticles Interactions with a Model of Bio-Membrane: A Comparison with In Vitro Skin Permeation Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of SLP-76 in Cellular Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), also known as LCP2, is a hematopoietic-specific adapter protein that plays a pivotal role in orchestrating intracellular signaling cascades.[1][2] Lacking any intrinsic enzymatic activity, SLP-76 functions as a critical scaffold, nucleating the formation of multi-protein signaling complexes downstream of various cell surface receptors.[2] Its involvement is essential for the proper development and activation of multiple immune cell lineages, including T cells, mast cells, and platelets, making it a key modulator of the adaptive and innate immune responses.[2][3]
This technical guide provides a comprehensive overview of the core functions of SLP-76 in cell signaling. It details its molecular interactions, its role in downstream effector pathways, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a valuable resource for researchers investigating immune cell signaling and for professionals involved in the development of therapeutics targeting these pathways.
Molecular Architecture and Key Interaction Domains of SLP-76
SLP-76 is a 76-kDa protein characterized by several distinct domains that mediate its protein-protein interactions:
-
N-terminal Acidic Domain: This region contains three crucial tyrosine residues (Y112, Y128, and Y145) that, upon phosphorylation by Syk-family kinases like ZAP-70 in T cells, become docking sites for the SH2 domains of other signaling proteins.[2] These include the guanine (B1146940) nucleotide exchange factor (GEF) Vav1, the adapter protein Nck, and the Tec family kinase Itk.[2][3]
-
Central Proline-rich Domain: This domain facilitates interactions with SH3 domain-containing proteins. Notably, it contains a binding site for the adapter protein Gads (Grb2-related adaptor downstream of Shc) and also interacts with phospholipase C-gamma 1 (PLC-γ1).[2][4][5]
-
C-terminal SH2 Domain: This domain binds to other tyrosine-phosphorylated proteins, such as ADAP (adhesion- and degranulation-promoting adaptor protein) and the hematopoietic progenitor kinase 1 (HPK1).[2]
These domains allow SLP-76 to act as a central hub, integrating signals from the cell surface and propagating them to various downstream effector pathways that control cellular responses such as proliferation, differentiation, cytokine production, and cytoskeletal rearrangement.
SLP-76 in T Cell Receptor (TCR) Signaling
In T lymphocytes, SLP-76 is indispensable for signaling downstream of the T cell receptor (TCR).[6] Upon TCR engagement, a cascade of phosphorylation events leads to the activation of the tyrosine kinase ZAP-70.[6] ZAP-70, in turn, phosphorylates both the transmembrane adapter LAT (Linker for Activation of T cells) and SLP-76.[2]
The adapter protein Gads constitutively binds to the proline-rich region of SLP-76 and, following LAT phosphorylation, recruits the Gads-SLP-76 complex to the plasma membrane by binding to phosphorylated LAT.[4][7] This translocation is a critical step, bringing SLP-76 into proximity with other signaling molecules to form a large signaling complex often referred to as the "LAT signalosome."
Within this complex, phosphorylated SLP-76 serves as a scaffold for the assembly of key effector molecules:
-
Vav1 and Nck: The binding of Vav1 and Nck to the phosphorylated N-terminal tyrosines of SLP-76 is crucial for the activation of pathways leading to actin cytoskeleton reorganization.[3]
-
PLC-γ1: The interaction between SLP-76 and PLC-γ1 is essential for the activation of PLC-γ1, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This leads to an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).
-
Itk: The recruitment of the Tec kinase Itk to phosphorylated SLP-76 is also important for the full activation of PLC-γ1.[3]
The coordinated assembly of this signaling complex ultimately leads to the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T cells) and AP-1, driving the expression of genes critical for T cell activation, including the cytokine Interleukin-2 (IL-2).[8][9]
Figure 1. Simplified TCR signaling pathway highlighting the central role of SLP-76.
SLP-76 in FcεRI Signaling in Mast Cells
In mast cells, SLP-76 is a critical component of the signaling pathway initiated by the high-affinity IgE receptor, FcεRI.[3] Cross-linking of FcεRI by antigen-bound IgE leads to the activation of the Src family kinase Lyn and the Syk tyrosine kinase. Syk then phosphorylates a number of downstream targets, including LAT and SLP-76.[3]
Similar to TCR signaling, the Gads-mediated recruitment of SLP-76 to phosphorylated LAT is a key step.[10] This colocalization facilitates the activation of PLC-γ, leading to calcium mobilization and degranulation—the release of inflammatory mediators such as histamine (B1213489) from intracellular granules.[3] Studies have shown that SLP-76 deficient mast cells fail to degranulate and secrete cytokines like IL-6 in response to FcεRI stimulation.[3]
Figure 2. Overview of the FcεRI signaling pathway involving SLP-76 in mast cells.
SLP-76 in Platelet Signaling
SLP-76 also plays a crucial role in platelet activation. Following engagement of platelet receptors such as GPVI (for collagen) and the integrin αIIbβ3 (for fibrinogen), a signaling cascade is initiated that involves the tyrosine kinase Syk. Syk phosphorylates SLP-76, which then acts as a scaffold to recruit and activate downstream signaling molecules.
A key function of SLP-76 in platelets is to relay signals to the actin cytoskeleton, a process essential for platelet shape change and spreading, which are critical for the formation of a hemostatic plug.[2] SLP-76-deficient platelets exhibit impaired spreading on fibrinogen. This is mediated through its interactions with proteins like Vav and Nck, which regulate the activity of small GTPases of the Rho family, key regulators of the actin cytoskeleton.
Quantitative Data on SLP-76 Interactions and Functional Effects
The following tables summarize available quantitative data regarding SLP-76 binding affinities and the functional consequences of its modulation.
Table 1: Binding Affinities of SLP-76 and Interaction Partners
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Gads (C-terminal SH3) - SLP-76 (RxxK motif peptide) | Peptide Array | 240 ± 45 nM | [11] |
| SLP-76 (wild-type) - PLC-γ1 | Isothermal Titration Calorimetry (ITC) | 2317 nM | [12] |
| SLP-76 (high-affinity mutant) - PLC-γ1 | Isothermal Titration Calorimetry (ITC) | 895 nM | [12] |
Table 2: Effects of SLP-76 Mutations on Downstream Signaling Events
| Cell Type | SLP-76 Mutant | Downstream Event | Fold Change | Reference |
| T cells from SLP-76 Δ224–244 mice | Gads-binding site deletion | ERK1/2 phosphorylation | ≈4-fold decreased | [8] |
| T cells from SLP-76 ΔSH2 mice | SH2 domain deletion | ERK1/2 phosphorylation | ≈1.5-fold decreased (less sustained) | [8] |
| J14-S376A cells | Serine 376 to Alanine | IL-2 promoter activation | Increased compared to wild-type | [13] |
Table 3: Quantitative Phosphoproteomics Data in SLP-76 Deficient Cells
| Protein | Phosphorylation Site | Change in SLP-76 Deficient Cells | Reference |
| Itk | Tyr512 | Significantly reduced | [4][14] |
| PLCγ1 | Tyr783 | Reduced | [4][14] |
| ADAP | Tyr571 | Increased | [4][14] |
| SKAP55 | Tyr142 | Increased | [4][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of SLP-76 are provided below.
Co-Immunoprecipitation (Co-IP) of SLP-76 and its Binding Partners
This protocol is used to demonstrate the physical interaction between SLP-76 and its binding partners within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to SLP-76 (for immunoprecipitation).
-
Protein A/G magnetic beads.
-
Antibody specific to the potential binding partner (for Western blotting).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Culture and stimulate cells as required for the specific experiment.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-SLP-76 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the putative interacting protein.
Figure 3. Workflow for Co-Immunoprecipitation of SLP-76 interaction complexes.
In Vitro Kinase Assay for ZAP-70 Phosphorylation of SLP-76
This assay is used to determine if SLP-76 is a direct substrate of the ZAP-70 kinase.
Materials:
-
Recombinant active ZAP-70 kinase.
-
Recombinant SLP-76 protein (substrate).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
ATP (including radiolabeled [γ-32P]ATP for detection).
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Set up the kinase reaction by combining recombinant ZAP-70, recombinant SLP-76, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of the radiolabel into SLP-76.
Calcium Flux Measurement in Jurkat T cells
This protocol measures changes in intracellular calcium concentration following TCR stimulation.
Materials:
-
Jurkat T cells.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Stimulating antibody (e.g., anti-CD3).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Load Jurkat T cells with the calcium-sensitive dye in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading on the flow cytometer or plate reader.
-
Add the stimulating antibody (e.g., anti-CD3) to the cells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
Phalloidin (B8060827) Staining for Actin Polymerization in Platelets
This method is used to visualize the actin cytoskeleton in platelets and assess changes in actin polymerization upon activation.
Materials:
-
Isolated platelets.
-
Platelet activator (e.g., thrombin or collagen-related peptide).
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488).
-
Fluorescence microscope.
Procedure:
-
Adhere isolated platelets to a glass coverslip.
-
Stimulate the platelets with an activator for a defined period.
-
Fix the platelets with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin filaments by incubating with fluorescently-labeled phalloidin.
-
Wash the coverslips to remove unbound phalloidin.
-
Mount the coverslips on a microscope slide and visualize the actin cytoskeleton using fluorescence microscopy.[15][16]
Conclusion
SLP-76 is a master regulator in hematopoietic cell signaling, acting as a central scaffold to integrate signals from immunoreceptors and other cell surface molecules. Its modular domain structure allows for the recruitment and activation of a diverse array of signaling proteins, leading to the initiation of multiple downstream pathways that are critical for immune cell function. A thorough understanding of the intricate network of interactions centered around SLP-76 is crucial for deciphering the complexities of immune regulation and for the development of novel therapeutic strategies targeting immune-related disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this essential adapter protein.
References
- 1. Quantitative phosphoproteomics reveals SLP-76 dependent regulation of PAG and Src family kinases in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination of Receptor Signaling in Multiple Hematopoietic Cell Lineages by the Adaptor Protein SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Requirements of SLP-76 in Signaling via the High-Affinity Immunoglobulin E Receptor (FcɛRI) in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a phospholipase C-gamma1 (PLC-gamma1) SH3 domain-binding site in SLP-76 required for T-cell receptor-mediated activation of PLC-gamma1 and NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of SLP-76 by the ZAP-70 protein-tyrosine kinase is required for T-cell receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recruitment of Slp-76 to the Membrane and Glycolipid-Enriched Membrane Microdomains Replaces the Requirement for Linker for Activation of T Cells in T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Vav and SLP-76 interact and functionally cooperate in IL-2 gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells | PLOS One [journals.plos.org]
- 15. immunostep.com [immunostep.com]
- 16. Localization Microscopy of Actin Cytoskeleton in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Sphingosylphosphorylcholine on Cell Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosylphosphorylcholine (B14255) (SLPC), a bioactive lysosphingolipid, is an important signaling molecule involved in a multitude of cellular processes. Its amphipathic nature suggests a potential role in modulating the physical properties of cell membranes, specifically membrane fluidity. This technical guide provides an in-depth exploration of the putative effects of SLPC on cell membrane fluidity, drawing upon the biophysical principles of its structural analogs and established methodologies for membrane analysis. While direct quantitative data on SLPC's effect on membrane fluidity is not extensively documented in current literature, this guide synthesizes available information on related lipids and detailed experimental protocols to provide a framework for future research and drug development endeavors.
Introduction to Sphingosylphosphorylcholine (SLPC) and Membrane Fluidity
Sphingosylphosphorylcholine (SLPC) is a naturally occurring lysosphingolipid derived from the hydrolysis of sphingomyelin.[1][2] It is found in blood plasma and is implicated in various signaling pathways, often acting as a first messenger through G protein-coupled receptors (GPCRs) or by modulating membrane microdomains like lipid rafts.[1][2]
Cell membrane fluidity is a critical biophysical parameter that governs the lateral movement of lipids and proteins within the membrane, influencing a vast array of cellular functions including signal transduction, enzymatic activity, and transport.[3][4] It is primarily determined by lipid composition (e.g., acyl chain saturation, cholesterol content) and temperature. Given SLPC's structure, featuring a polar head group and a single acyl chain, it is hypothesized to integrate into the lipid bilayer and alter its packing, thereby affecting membrane fluidity.
Postulated Effects of SLPC on Cell Membrane Fluidity
Direct experimental studies quantifying the specific impact of SLPC on membrane fluidity are scarce. However, based on the known effects of structurally similar lipids, such as sphingosine (B13886) and lysophosphatidylcholine (B164491) (LPC), we can infer the potential actions of SLPC.
-
Increased Membrane Order (Decreased Fluidity): Similar to sphingosine, SLPC possesses a sphingoid backbone which can participate in hydrogen bonding with neighboring lipids. This interaction can lead to tighter lipid packing and the stabilization of more ordered membrane domains (gel or liquid-ordered phases), thereby decreasing overall membrane fluidity.[5][6][7] The presence of SLPC within a membrane could increase its rigidity.[6]
-
Local Disruption and Increased Fluidity: Conversely, as a single-chain lysolipid, SLPC has a conical molecular shape. The insertion of such molecules into a lipid bilayer can disrupt the parallel packing of cylindrical diacyl-phospholipids, creating packing defects and potentially increasing local membrane fluidity or permeability.[8][9] This effect is concentration-dependent. At low concentrations, SLPC might integrate without significant disruption, but at higher concentrations, it could have a fluidizing or even destabilizing effect.
-
Modulation of Lipid Rafts: SLPC is known to be associated with lipid rafts, which are membrane microdomains enriched in cholesterol and sphingolipids.[1][2] These domains are typically more ordered (less fluid) than the surrounding bilayer. SLPC could influence the fluidity, stability, and organization of these rafts, thereby modulating the signaling platforms they host.
Key Experiments for Measuring Membrane Fluidity
Several robust techniques are available to quantitatively assess cell membrane fluidity. The following sections detail the protocols for three key experimental approaches.
Fluorescence Anisotropy
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher degree of rotational freedom (lower anisotropy) corresponds to higher membrane fluidity. A common probe for this assay is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with varying concentrations of SLPC for a defined period. Include a vehicle-treated control group.
-
-
Labeling with DPH:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of 2 mM.
-
Prepare a working dispersion of DPH by injecting the stock solution into a vigorously stirred phosphate-buffered saline (PBS) solution to a final concentration of 2 µM.
-
Harvest the treated and control cells and wash with PBS.
-
Resuspend the cells in PBS and add the DPH dispersion to a final cell density of approximately 1x10^6 cells/mL.
-
Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the cell membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Wash the cells to remove unincorporated DPH.
-
Resuspend the labeled cells in PBS.
-
Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Record the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) Where G is the grating correction factor of the instrument.
-
-
Data Analysis:
-
Compare the anisotropy values of SLPC-treated cells with the control group. A decrease in 'r' indicates an increase in membrane fluidity, while an increase in 'r' suggests a decrease in fluidity.
-
Laurdan Generalized Polarization (GP)
Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes (lower fluidity), its emission is blue-shifted. In more disordered, hydrated membranes (higher fluidity), its emission is red-shifted. The GP value quantifies this spectral shift.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips suitable for microscopy or in suspension.
-
Treat cells with SLPC as described for the fluorescence anisotropy experiment.
-
-
Labeling with Laurdan:
-
Prepare a stock solution of Laurdan in a solvent like dimethylformamide (DMF) or ethanol (B145695) at a concentration of 1-5 mM.
-
Dilute the stock solution in cell culture medium or PBS to a final working concentration of 5-10 µM.
-
Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C in the dark.
-
-
GP Measurement (Microscopy or Spectrofluorometry):
-
Microscopy:
-
Wash the cells with PBS.
-
Mount the coverslips on a microscope slide.
-
Image the cells using a fluorescence microscope equipped with two emission channels.
-
Excite the sample at ~340-360 nm.
-
Simultaneously collect emission intensity at two wavelength ranges: 420-460 nm (I_blue) for the ordered phase and 470-510 nm (I_green) for the disordered phase.
-
-
Spectrofluorometry (for cell suspensions):
-
Wash and resuspend the labeled cells in PBS.
-
Use a spectrofluorometer to measure the emission spectrum from ~400 nm to ~550 nm with excitation at ~350 nm.
-
Record the intensities at the emission maxima corresponding to the ordered (~440 nm) and disordered (~490 nm) phases.
-
-
-
Data Analysis:
-
Calculate the GP value for each pixel in an image or for the bulk suspension using the formula: GP = (I_blue - I_green) / (I_blue + I_green)
-
GP values range from +1 (highly ordered) to -1 (highly disordered).[10] An increase in the GP value indicates a decrease in membrane fluidity.
-
Fluorescence Recovery After Photobleaching (FRAP)
Principle: FRAP measures the lateral diffusion of fluorescently labeled molecules in the membrane. A specific area of the membrane is photobleached with a high-intensity laser, and the rate of fluorescence recovery due to the diffusion of unbleached probes into the bleached area is monitored. Faster recovery indicates higher membrane fluidity.
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture cells on glass-bottom dishes.
-
Label the cell membrane with a fluorescent lipid analog (e.g., DiI, DiD) or a fluorescently tagged membrane protein.
-
Incubate the cells with the fluorescent probe according to the manufacturer's instructions.
-
Treat the labeled cells with SLPC.
-
-
FRAP Measurement:
-
Place the dish on the stage of a confocal laser scanning microscope.
-
Acquire a pre-bleach image of the region of interest (ROI) using low laser power.
-
Photobleach a small, defined area of the membrane within the ROI using a short burst of high-intensity laser.
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI using low laser power to monitor the fluorescence recovery.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery curve.
-
Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). A higher diffusion coefficient signifies greater membrane fluidity.
-
Quantitative Data Summary (Hypothetical)
As direct experimental data for SLPC is limited, the following table presents hypothetical data based on the expected effects of structurally related lipids to illustrate how results would be presented.
| Experimental Technique | Parameter Measured | Control (Vehicle) | + Low [SLPC] | + High [SLPC] | Inferred Effect on Fluidity |
| Fluorescence Anisotropy (DPH) | Anisotropy (r) | 0.250 ± 0.010 | 0.265 ± 0.012 | 0.235 ± 0.009 | Decrease (ordering) at low conc., Increase (disordering) at high conc. |
| Laurdan GP | GP Value | 0.20 ± 0.05 | 0.28 ± 0.06 | 0.15 ± 0.04 | Decrease (ordering) at low conc., Increase (disordering) at high conc. |
| FRAP (DiI) | Diffusion Coefficient (D, µm²/s) | 1.5 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.2 | Decrease (slower diffusion) at low conc., Increase (faster diffusion) at high conc. |
Signaling Pathways and Experimental Workflows
SLPC Signaling and Membrane Fluidity
SLPC can initiate signaling cascades by binding to GPCRs or by altering the properties of lipid rafts.[1] A change in membrane fluidity can be both a cause and a consequence of these signaling events. For instance, SLPC-induced changes in raft fluidity could modulate the activity of raft-associated proteins.
Caption: SLPC interaction with the cell membrane can initiate signaling and alter fluidity.
Experimental Workflow for Assessing SLPC's Effect on Membrane Fluidity
The following diagram outlines a logical workflow for a comprehensive investigation into the effects of SLPC on cell membrane fluidity.
Caption: A workflow for studying SLPC's effect on membrane fluidity.
Conclusion and Future Directions
Sphingosylphosphorylcholine holds the potential to be a significant modulator of cell membrane fluidity. While direct evidence remains to be broadly established, the biophysical properties of its structural analogs strongly suggest a concentration-dependent effect on membrane order and dynamics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these effects. Future studies should focus on generating quantitative data on the impact of SLPC on various cell types and model membrane systems. Elucidating the precise relationship between SLPC, membrane fluidity, and cellular signaling will be crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting membrane-associated processes.
References
- 1. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Membrane Permeabilization Induced by Sphingosine: Effect of Negatively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sphingosine increases the permeability of model and cell membranes. | Semantic Scholar [semanticscholar.org]
- 7. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Sphingosylphosphorylcholine with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (SLPC), a bioactive sphingolipid metabolite, has emerged as a critical signaling molecule involved in a diverse array of cellular processes. Its ability to modulate cell function is intrinsically linked to its interactions with a variety of membrane proteins, thereby triggering downstream signaling cascades. This technical guide provides an in-depth exploration of the current understanding of SLPC's engagement with membrane proteins, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways. Understanding these interactions is paramount for researchers and professionals in drug development, as it opens new avenues for therapeutic intervention in various pathological conditions, including cancer and inflammatory diseases.
Quantitative Data on Ligand-Receptor Interactions
Direct quantitative data on the binding affinity of SLPC to its interacting membrane proteins is not extensively available in the literature. However, SLPC is known to act as a low-affinity agonist at the G protein-coupled receptors (GPCRs) for sphingosine-1-phosphate (S1P) and lysophosphatidic acid (LPA). To provide a quantitative context, the binding affinities of the endogenous ligands for these receptors are presented below. The effective concentrations at which SLPC elicits cellular responses are also summarized, offering an indirect measure of its potency.
| Ligand | Receptor | Dissociation Constant (Kd) | EC50 (GTPγS binding) | Reference |
| Sphingosine-1-Phosphate (S1P) | S1P1 | 8.1 nM | 0.4 - 79 nM | [1][2] |
| Sphingosine-1-Phosphate (S1P) | S1P2 | 27 nM | 3.8 - 8.9 nM | [1][3] |
| Sphingosine-1-Phosphate (S1P) | S1P3 | 23 nM | Not Reported | [1] |
| 1-oleoyl-LPA | LPA1 | 0.87 ± 0.37 nM | Not Reported | [4] |
Table 1: Binding affinities of endogenous ligands to S1P and LPA receptors.
| Cellular Response | Cell Type | Effective SLPC Concentration | Reference |
| T-lymphocyte proliferation | Human peripheral blood lymphocytes | > 200 µM (suppression) | [5] |
| Target cell migration inhibition | Mouse lymphocytes | 100 µM | [6] |
| Protein phosphorylation | Jurkat T cells | 10 - 100 µM (stimulation), 50 - 200 µM (inhibition) |
Table 2: Effective concentrations of SLPC for inducing cellular responses.
Key Membrane Protein Interactions and Signaling Pathways
The primary targets of SLPC at the cell membrane are GPCRs, particularly the S1P and LPA receptors. Upon binding, SLPC can activate various downstream signaling pathways, the specifics of which are often cell-type dependent.
Interaction with S1P Receptors
SLPC acts as an agonist on S1P receptors (S1P1, S1P2, S1P3), which are coupled to different heterotrimeric G proteins (Gαi, Gαq, Gα12/13). This interaction initiates a cascade of intracellular events.
Interaction with Ion Channels
While less characterized than its GPCR interactions, SLPC is also implicated in the modulation of ion channel activity. The regulation of ion channels by lipids can occur through direct binding or by altering the physical properties of the cell membrane.[7][8] Changes in membrane potential and intracellular ion concentrations, particularly calcium, are often observed following SLPC treatment, suggesting an influence on ion channel function.
Experimental Protocols
Studying the interaction of a lipid ligand like SLPC with membrane proteins requires specialized techniques that can accommodate the hydrophobic nature of both the ligand and the receptor's transmembrane domains.
Co-Immunoprecipitation (Co-IP) for Membrane Proteins
Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context. For membrane proteins, the protocol requires careful optimization of detergents to solubilize the proteins while preserving their native interactions.
Workflow:
Detailed Methodology:
-
Cell Lysis:
-
Harvest cells expressing the bait and potential prey proteins.
-
Lyse cells in a buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) and a protease inhibitor cocktail to solubilize membrane proteins while maintaining protein-protein interactions.
-
Incubate on ice to facilitate lysis and then centrifuge to pellet cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with a primary antibody specific to the "bait" protein.
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Incubate with gentle rotation to allow for efficient binding.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein to confirm the interaction.
-
Alternatively, for discovery of novel interacting partners, the entire eluted complex can be analyzed by mass spectrometry.
-
Förster Resonance Energy Transfer (FRET) for Lipid-Protein Interaction
FRET is a spectroscopic technique used to measure the distance between two fluorophores (a donor and an acceptor). It can be adapted to study the close proximity of a fluorescently labeled lipid like SLPC and a fluorescently tagged membrane protein.
Logical Relationship:
Detailed Methodology:
-
Fluorophore Labeling:
-
Synthesize a fluorescently labeled analog of SLPC (donor or acceptor).
-
Genetically fuse a fluorescent protein (e.g., GFP, RFP) to the membrane protein of interest (the corresponding donor or acceptor).
-
-
Sample Preparation:
-
Reconstitute the purified fluorescently labeled membrane protein into liposomes or nanodiscs.
-
Incorporate the fluorescently labeled SLPC into the lipid bilayer at varying concentrations.
-
-
FRET Measurement:
-
Excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission spectra of both the donor and acceptor fluorophores.
-
An increase in acceptor emission and a corresponding decrease in donor emission (quenching) indicates FRET, and thus close proximity and interaction.
-
-
Data Analysis:
-
Calculate the FRET efficiency to determine the distance between the lipid and the protein.
-
By titrating the concentration of the labeled SLPC, one can determine the binding affinity (Kd).
-
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is well-suited for quantifying the kinetics and affinity of SLPC binding to a membrane protein.
Detailed Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified membrane protein of interest onto a sensor chip. This can be achieved by capturing the protein via an antibody against an epitope tag or by direct amine coupling. For membrane proteins, they are often reconstituted in liposomes or nanodiscs which are then captured on the chip surface.
-
-
Binding Assay:
-
Flow a solution containing SLPC at various concentrations over the sensor chip surface.
-
The binding of SLPC to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
Generate sensorgrams by plotting the SPR signal versus time.
-
From the association and dissociation phases of the sensorgrams, the on-rate (ka) and off-rate (kd) of the interaction can be determined.
-
The equilibrium dissociation constant (Kd = kd/ka) can then be calculated to quantify the binding affinity.
-
Conclusion and Future Directions
The interaction of SLPC with membrane proteins, particularly GPCRs, is a critical aspect of its function as a signaling molecule. While much has been learned from studying its effects on S1P and LPA receptors, the full spectrum of its membrane protein interactome remains to be elucidated. The application of advanced and quantitative techniques such as FRET and SPR will be instrumental in precisely defining the binding affinities and kinetics of these interactions. A deeper understanding of the molecular details of how SLPC engages with its membrane targets will undoubtedly pave the way for the development of novel therapeutics that can selectively modulate its signaling pathways for the treatment of a range of human diseases.
References
- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scripps.edu [scripps.edu]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human lymphocyte reactivity after in vitro exposure to technical and analytical grade pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc affects humoral and cellular response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Dependent Regulation of Ion Channels and G Protein-Coupled Receptors: Insights from Structures and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sphingolipid Transporters in Lipid Oxidation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid oxidation is a critical process implicated in a myriad of physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Sphingolipids, a class of lipids integral to cell membrane structure and signaling, are key players in the landscape of lipid metabolism and oxidative stress. The transport of sphingolipids and their derivatives across cellular membranes, orchestrated by specific transporters, is emerging as a crucial regulatory nexus in controlling the fate of lipids susceptible to oxidation. This technical guide provides an in-depth exploration of the role of two key sphingolipid transporters, Major Facilitator Superfamily Domain Containing 2a (MFSD2A) and Spinster homolog 2 (Spns2), in the context of lipid oxidation studies. We delve into their mechanisms of action, present detailed experimental protocols for their study, and visualize the intricate signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the interplay between sphingolipid transport and lipid peroxidation.
Introduction: Sphingolipid Transport and its Relevance to Lipid Oxidation
Sphingolipids are not merely structural components of cellular membranes; they are also precursors to a host of bioactive signaling molecules that govern fundamental cellular processes. The susceptibility of polyunsaturated fatty acids (PUFAs), often incorporated into sphingolipids and other phospholipids, to lipid peroxidation underscores the importance of their tightly regulated transport and metabolism. Dysregulation of these processes can lead to an accumulation of oxidized lipids, triggering cellular damage and contributing to disease pathogenesis.
This guide focuses on two pivotal transporters:
-
Major Facilitator Superfamily Domain Containing 2a (MFSD2A): A transporter responsible for the uptake of lysophosphatidylcholines (LPCs), particularly those carrying essential PUFAs like docosahexaenoic acid (DHA). By facilitating the transport of these vulnerable lipids, MFSD2A may play a protective role against their oxidative degradation.
-
Spinster homolog 2 (Spns2): The primary transporter of sphingosine-1-phosphate (S1P), a potent signaling lipid that modulates a wide array of cellular functions, including those related to inflammation and oxidative stress. The export of S1P by Spns2 initiates signaling cascades that can influence the cellular redox environment.
Understanding the function of these transporters is paramount for developing therapeutic strategies aimed at mitigating oxidative stress and its pathological consequences.
MFSD2A: The Gatekeeper of PUFA-Containing Lysophosphatidylcholines
MFSD2A is a sodium-dependent symporter that facilitates the transport of LPCs from the extracellular environment into the cell. Its role is particularly crucial in the brain, where it is the primary transporter for DHA across the blood-brain barrier[1].
Mechanism of Action
MFSD2A operates as a flippase, mediating the translocation of LPCs from the outer to the inner leaflet of the plasma membrane[2][3]. This process is dependent on a sodium gradient and involves a conformational change in the transporter protein[2][3]. By transporting LPCs containing PUFAs, MFSD2A ensures the incorporation of these essential fatty acids into cellular membranes, which is vital for maintaining membrane fluidity and function. This transport mechanism is also thought to protect the highly vulnerable PUFAs from the oxidative environment of the extracellular space.
Experimental Protocols for Studying MFSD2A Activity
This assay measures the uptake of fluorescently or radiolabeled LPCs into cells overexpressing MFSD2A.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
MFSD2A expression vector and empty vector control
-
Transfection reagent
-
Fluorescent LPC (e.g., TopFluor-LPC) or radiolabeled LPC (e.g., [14C]DHA-LPC)
-
Cell culture medium and buffers (e.g., PBS, HBSS)
-
Flow cytometer or scintillation counter
-
-
Protocol:
-
Seed HEK293T cells in 24-well plates.
-
Transfect cells with either the MFSD2A expression vector or an empty vector control.
-
24-48 hours post-transfection, wash the cells with serum-free medium.
-
Incubate the cells with a known concentration of fluorescent or radiolabeled LPC in HBSS for a defined period (e.g., 15-30 minutes) at 37°C.
-
Wash the cells three times with ice-cold PBS to stop the uptake.
-
For fluorescent LPCs, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
For radiolabeled LPCs, lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
This reconstituted system provides direct evidence of MFSD2A's flippase activity.
-
Materials:
-
Purified MFSD2A protein
-
Liposomes of defined lipid composition
-
Lysophosphatidylserine (LPS)
-
A small molecule fluorophore that binds specifically to the headgroup of LPS
-
Sodium-containing and sodium-free buffers
-
-
Protocol:
-
Reconstitute purified MFSD2A into liposomes.
-
Add LPS to the external leaflet of the proteoliposomes.
-
Monitor the flipping of LPS to the inner leaflet by the addition of the membrane-impermeable fluorophore. The binding of the fluorophore to the flipped LPS results in a measurable change in fluorescence.
-
Perform the assay in the presence and absence of a sodium gradient to demonstrate the sodium-dependency of the flippase activity[2][3][4].
-
Logical Workflow for Studying MFSD2A and Lipid Oxidation
The following workflow can be employed to investigate the direct role of MFSD2A in protecting against lipid peroxidation.
Caption: Experimental workflow to study the role of MFSD2A in lipid oxidation.
Spns2: The Exporter of the Signaling Lipid S1P
Spns2 is a transporter that facilitates the export of S1P from cells into the extracellular space. This process is crucial for establishing S1P gradients that are essential for the "inside-out" signaling of S1P through its cell surface receptors (S1PRs)[5].
Mechanism of Action and Role in Oxidative Stress
The export of S1P by Spns2 allows it to bind to and activate a family of five G protein-coupled receptors (S1PR1-5) on the surface of the same or neighboring cells[5]. The activation of these receptors triggers a variety of downstream signaling pathways that can influence cellular responses to oxidative stress. For instance, S1P signaling has been shown to modulate the production of reactive oxygen species (ROS) and influence inflammatory responses, both of which are intricately linked to lipid peroxidation[6].
Experimental Protocols for Studying Spns2 Activity
This assay quantifies the amount of S1P exported from cells, providing a measure of Spns2 activity.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Spns2 expression vector and empty vector control
-
Transfection reagent
-
Sphingosine (B13886) (S1P precursor)
-
Inhibitors of S1P degradation (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)
-
LC-MS/MS system for S1P quantification
-
-
Protocol:
-
Transfect HeLa cells with the Spns2 expression vector or an empty vector.
-
Incubate the cells with sphingosine to allow for intracellular S1P production.
-
Include inhibitors of S1P lyase and S1P phosphatase in the incubation medium to prevent S1P degradation[7].
-
Collect the cell culture medium at specific time points.
-
Extract lipids from the medium.
-
Quantify the concentration of S1P in the extracts using a validated LC-MS/MS method[8].
-
Spns2 activity is determined by the increase in extracellular S1P concentration in Spns2-expressing cells compared to controls. The effect of specific Spns2 inhibitors can also be assessed[1][7][9].
-
Signaling Pathways Downstream of Spns2-Mediated S1P Export
The export of S1P by Spns2 initiates signaling cascades that can impact cellular redox homeostasis.
Caption: Spns2-mediated S1P signaling and its potential impact on oxidative stress.
Methods for Measuring Lipid Peroxidation
To correlate the activity of sphingolipid transporters with lipid oxidation, robust methods for quantifying lipid peroxidation are essential.
Fluorescent Probe-Based Assays
The fluorescent probe C11-BODIPY(581/591) is a lipophilic molecule that incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). This ratiometric change allows for the quantification of lipid peroxidation in living cells[10][11][12][13].
-
Protocol:
-
Load cells with 1-10 µM C11-BODIPY(581/591) for 30-60 minutes at 37°C.
-
Induce oxidative stress if required.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope with appropriate filter sets for both the oxidized (green) and reduced (red) forms of the probe.
-
The ratio of the green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.
-
Measurement of Lipid Peroxidation End-Products
Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are stable end-products of lipid peroxidation that can be measured as biomarkers of oxidative stress[14][15][16].
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA: This colorimetric assay is widely used but can have limitations in specificity.
-
ELISA or LC-MS/MS for 4-HNE: These methods offer higher specificity and sensitivity for the quantification of 4-HNE protein adducts or free 4-HNE, respectively[15][16].
Quantitative Data Summary
The following tables summarize key quantitative data related to MFSD2A and Spns2 activity.
Table 1: Michaelis-Menten Constants (Km) for MFSD2A-mediated LPC Transport
| Substrate | Km (µM) | Cell Type | Reference |
| LPC-DHA | ~2-5 | HEK293 | [6] |
| LPC-Oleate | ~10-20 | HEK293 | [6] |
Table 2: Inhibition of Spns2-mediated S1P Efflux
| Inhibitor | IC50 (µM) | Cell Type | Reference |
| 16d (SLF1081851) | 1.93 | HeLa | [7][9] |
| 7b | 1.4 | HeLa | [8] |
Conclusion and Future Directions
The sphingolipid transporters MFSD2A and Spns2 represent critical control points in lipid metabolism and signaling, with significant implications for lipid oxidation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore the intricate relationship between sphingolipid transport and oxidative stress.
Future research should focus on:
-
Developing integrated assays that simultaneously measure transporter activity and lipid peroxidation in real-time.
-
Utilizing advanced lipidomics to profile the full spectrum of oxidized lipid species in models with altered MFSD2A or Spns2 function[17][18][19][20].
-
Elucidating the downstream signaling pathways that connect Spns2-mediated S1P export to the regulation of antioxidant defense mechanisms, such as the Nrf2 pathway[21][22][23][24][25].
-
Exploring the therapeutic potential of modulating MFSD2A and Spns2 activity to mitigate diseases associated with lipid peroxidation.
By unraveling the roles of these transporters, the scientific community can pave the way for novel drug development strategies targeting the complex interplay of lipid metabolism and oxidative stress.
References
- 1. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. Mfsd2a utilizes a flippase mechanism to mediate omega-3 fatty acid lysolipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Quantification of malondialdehyde and 4-hydroxynonenal adducts to lysine residues in native and oxidized human low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. ajrms.com [ajrms.com]
- 17. jsbms.jp [jsbms.jp]
- 18. Lipidomic Profiling on Oxidized Phospholipids in Type 2 Diabetes Mellitus Model Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipidomic analyses reveal the dysregulation of oxidized fatty acids (OxFAs) and acyl-carnitines (CARs) in major depressive disorder: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), a mixed-acid phospholipid crucial for various research and pharmaceutical applications.
Introduction
This compound (SLPC) is a phosphatidylcholine molecule containing a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position of the glycerol (B35011) backbone.[1] This specific arrangement of fatty acids gives SLPC unique physicochemical properties, making it an important component of biological membranes and a valuable tool in the development of drug delivery systems.[] Its applications include the formation of model cell membranes for studying lipid-protein interactions and the construction of liposomes and lipid nanoparticles for the targeted delivery of therapeutic agents.[3]
Application Notes
Model Membrane Studies
SLPC is frequently used in the preparation of unilamellar vesicles to mimic the lipid asymmetry of natural cell membranes. The presence of both a saturated and an unsaturated fatty acid influences membrane fluidity, permeability, and the formation of lipid rafts. These model membranes are instrumental in studying:
-
The effect of lipid composition on membrane protein function.
-
The mechanics of lipid peroxidation and the effects of oxidative stress.
-
The interaction of drugs and other bioactive molecules with the cell membrane.
Drug Delivery Vehicle: Liposomes and Lipid Nanoparticles
The amphipathic nature of SLPC makes it an excellent excipient for the formulation of liposomes and lipid nanoparticles (LNPs). These lipid-based carriers can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating their targeted delivery.
-
Doxorubicin (B1662922) Delivery: SLPC can be incorporated into liposomal formulations of doxorubicin, a common chemotherapeutic agent.[4][5] The lipid bilayer sequesters the drug, potentially reducing its cardiotoxicity while enhancing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[6]
-
siRNA Delivery: SLPC-containing LNPs can be used to deliver small interfering RNA (siRNA) for gene silencing applications.[7][8] The lipid composition of the LNP is critical for the efficient encapsulation of siRNA and its subsequent release into the cytoplasm of target cells.[9]
Experimental Protocols
Two primary routes for the synthesis of SLPC are detailed below: a chemical approach via acylation of a lysophospholipid precursor and an enzymatic approach offering high regioselectivity.
Protocol 1: Chemical Synthesis of SLPC via Steglich Esterification
This protocol describes the acylation of 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (1-stearoyl-lyso-PC) with linoleic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[10][11]
Materials:
-
1-stearoyl-sn-glycero-3-phosphocholine (lyso-PC)
-
Linoleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Deionized water
-
Silica (B1680970) gel (for column chromatography)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-stearoyl-sn-glycero-3-phosphocholine (1 equivalent) and linoleic acid (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Addition of Catalyst and Coupling Agent: Add DMAP (0.2 equivalents) to the solution. In a separate flask, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0°C with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).
-
Workup: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[12][13]
-
Column Preparation: Pack a glass column with silica gel slurried in chloroform.
-
Elution: Load the crude product onto the column and elute with a gradient of chloroform to increasing concentrations of methanol. A typical gradient could be from 100% chloroform to chloroform:methanol (9:1, v/v) and then to chloroform:methanol:water (65:25:4, v/v/v). Collect fractions and analyze by TLC.
-
-
Final Product: Combine the fractions containing pure SLPC and evaporate the solvent under reduced pressure. Dry the final product under high vacuum to remove any residual solvent.
Characterization:
The structure and purity of the synthesized SLPC should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight.[14][15]
-
¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and the presence of the phosphocholine (B91661) headgroup.[16][17]
Protocol 2: Enzymatic Synthesis of SLPC
This protocol utilizes an immobilized lipase (B570770) to catalyze the regioselective esterification of the sn-2 position of 1-stearoyl-lyso-PC with linoleic acid.[18][19][20] This method offers the advantage of milder reaction conditions and high specificity, reducing the formation of byproducts.
Materials:
-
1-stearoyl-sn-glycero-3-phosphocholine (lyso-PC)
-
Linoleic acid
-
Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica)
-
Anhydrous organic solvent (e.g., toluene (B28343) or a solvent-free system)[21][22]
-
Molecular sieves (optional, for solvent-based reactions)
-
Silica gel (for purification)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-stearoyl-sn-glycero-3-phosphocholine (1 equivalent) and a molar excess of linoleic acid (e.g., 5-10 equivalents). If using a solvent, add anhydrous toluene. For solvent-free systems, the reaction is performed in the molten fatty acid.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates). If using a solvent, add activated molecular sieves to remove water generated during the reaction.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., shaking or stirring) for 24-72 hours. Monitor the reaction progress by TLC.
-
Enzyme Removal: After the reaction, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Purification: Remove the excess unreacted linoleic acid and purify the SLPC by silica gel column chromatography as described in Protocol 1.
-
Final Product: Dry the purified SLPC under high vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₈₄NO₈P | [1] |
| Molecular Weight | 786.11 g/mol | |
| Exact Mass | 785.59345564 Da | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform, methanol, ethanol |
Table 2: Representative Yields and Purity of Synthesized SLPC
| Synthesis Method | Typical Yield | Purity (by HPLC/TLC) | Analytical Method |
| Chemical Synthesis (Steglich Esterification) | 60-80% | >98% | HPLC, NMR, MS |
| Enzymatic Synthesis (Lipase-catalyzed) | 70-90% | >99% (regioselectivity) | HPLC, NMR, MS |
Table 3: Spectroscopic Data for Characterization of SLPC
| Technique | Expected Peaks/Fragments | Reference |
| ¹H NMR (CDCl₃) | δ ~5.3 ppm (olefinic protons of linoleoyl chain), δ ~4.0-4.5 ppm (glycerol backbone protons), δ ~3.4 ppm (choline methyl protons), δ ~2.3 ppm (methylene protons adjacent to carbonyls), δ ~0.9 ppm (terminal methyl protons of fatty acid chains) | |
| ³¹P NMR (CDCl₃) | A single peak around δ -0.5 to -1.0 ppm, characteristic of the phosphocholine headgroup. | |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 786.1, [M+Na]⁺ at m/z 808.1. Characteristic fragment ion for the phosphocholine headgroup at m/z 184. | [14][15] |
Mandatory Visualizations
Chemical Synthesis Pathway
Caption: Chemical synthesis of SLPC via Steglich esterification.
Experimental Workflow for Chemical Synthesis and Purification
Caption: Workflow for the chemical synthesis and purification of SLPC.
Application in Drug Delivery: Liposome Preparation
Caption: Preparation of SLPC-containing liposomes for drug delivery.
References
- 1. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | C44H84NO8P | CID 6441487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-stearoyl-2-linoleoylphosphatidylcholine | 27098-24-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The liposomal formulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. LIPOSOMAL SIRNA NANOCARRIERS FOR CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes as siRNA delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ir.amolf.nl [ir.amolf.nl]
- 17. scienceopen.com [scienceopen.com]
- 18. An Efficient Synthesis of Lysophosphatidylcholine Enriched with n-3 Polyunsaturated Fatty Acids by Immobilized MAS1 Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Lysophospholipids [mdpi.com]
- 20. Lipase-catalyzed production of lysophospholipids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 21. researchgate.net [researchgate.net]
- 22. Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sodium Lauroyl Oat Amino Acids (SLPC) by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Lauroyl Oat Amino Acids (SLPC) is an anionic surfactant derived from the condensation of lauric acid and amino acids from oat protein.[1][2][3] Its amphiphilic nature, combining a hydrophobic fatty acid tail with a hydrophilic amino acid head, makes it a valuable ingredient in cosmetics and pharmaceutical formulations for its cleansing and mildness properties.[2][3] For advanced applications, such as in drug delivery systems or specialized formulations, a high degree of purity is often required. This necessitates efficient purification methods to remove starting materials, reaction by-products, and other impurities.
Chromatography is a powerful technique for the separation and purification of biomolecules and surfactants.[4][5] This document provides detailed protocols for the purification of SLPC using two primary chromatographic methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC).
Data Presentation
The following tables summarize typical quantitative data that can be expected from the chromatographic purification of SLPC. These values are representative and may vary based on the initial purity of the crude SLPC mixture and the specific chromatographic conditions employed.
Table 1: Representative Purification Yield and Purity of SLPC by RP-HPLC
| Parameter | Crude SLPC | Purified SLPC |
| Purity (%) | 80-90 | >98 |
| Yield (%) | N/A | 85-95 |
| Endotoxin Level (EU/mg) | >10 | <0.1 |
| Residual Solvents (ppm) | <500 | <50 |
Table 2: Comparison of Chromatographic Methods for SLPC Purification
| Feature | Reversed-Phase HPLC | Ion-Exchange Chromatography |
| Principle of Separation | Hydrophobicity | Net Charge |
| Primary Impurities Removed | Unreacted lauric acid, hydrophobic by-products | Unreacted amino acids, salts |
| Resolution | High | Moderate to High |
| Sample Loading Capacity | Moderate | High |
| Solvent Consumption | High (organic solvents) | Moderate (aqueous buffers) |
Experimental Protocols
Protocol 1: Purification of SLPC by Preparative Reversed-Phase HPLC
This protocol is designed for the purification of SLPC based on its hydrophobicity, effectively removing non-polar and less polar impurities.
1. Materials and Reagents:
-
Crude SLPC
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA), 0.1% (v/v) in water
-
Water (HPLC grade)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 mm x 150 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
2. Sample Preparation:
-
Dissolve the crude SLPC in a minimal amount of the initial mobile phase (e.g., 1:1 acetonitrile/water) to a concentration of approximately 25-50 mg/mL.[6]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[7]
3. Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 20 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 214 nm
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B (equilibration)
-
4. Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 3 column volumes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as described above.
-
Collect fractions corresponding to the major peak, which represents the purified SLPC.
-
Pool the fractions containing the pure product.
5. Post-Purification Processing:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified SLPC as a dry powder.
-
Store the purified SLPC at -20°C.
Protocol 2: Purification of SLPC by Ion-Exchange Chromatography
This method separates SLPC based on its net negative charge, effectively removing neutral molecules and positively charged impurities. As an anionic surfactant, anion-exchange chromatography is employed.
1. Materials and Reagents:
-
Crude SLPC
-
Tris-HCl buffer (20 mM, pH 8.0)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Water (deionized)
-
Anion-exchange column (e.g., DEAE-Sepharose)
-
Chromatography system
2. Sample Preparation:
-
Dissolve the crude SLPC in the equilibration buffer (20 mM Tris-HCl, pH 8.0) to a concentration of 10-20 mg/mL.
-
Ensure the pH of the sample is adjusted to the pH of the equilibration buffer.
-
Filter the sample through a 0.45 µm filter.
3. Chromatographic Conditions:
-
Column: DEAE-Sepharose or similar weak anion-exchange resin
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Flow Rate: 5-10 mL/min
-
Detection: UV at 214 nm or conductivity
-
Elution:
-
Step 1 (Wash): Wash the column with 3-5 column volumes of Buffer A to remove unbound impurities.
-
Step 2 (Elution): Apply a linear gradient of 0-100% Buffer B over 10-15 column volumes to elute the bound SLPC. Alternatively, a step gradient can be used if the elution conditions are known.
-
4. Purification Procedure:
-
Equilibrate the anion-exchange column with Buffer A until the pH and conductivity of the effluent match the buffer.
-
Load the prepared sample onto the column.
-
Wash the column with Buffer A and collect the flow-through.
-
Elute the bound SLPC using the salt gradient.
-
Collect fractions across the elution peak.
5. Post-Purification Processing:
-
Analyze the collected fractions for purity (e.g., by analytical RP-HPLC).
-
Pool the pure fractions.
-
Desalt the pooled fractions using a desalting column (size-exclusion chromatography) or through dialysis against deionized water.
-
Lyophilize the desalted product to obtain a dry powder.
-
Store the purified SLPC at -20°C.
Visualization of Experimental Workflows
Caption: General workflow for the chromatographic purification of SLPC.
Caption: Relationship between purification methods and impurity removal.
References
- 1. 193.16.218.141 [193.16.218.141]
- 2. m.youtube.com [m.youtube.com]
- 3. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 4. conductscience.com [conductscience.com]
- 5. Analysis of surfactants by mass spectrometry: Coming to grips with their diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. mdpi.com [mdpi.com]
Protocol for the Preparation and Characterization of Soy Phosphatidylcholine (SPC) Liposomes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which enclose an aqueous core. Their structural resemblance to biological membranes makes them highly biocompatible and biodegradable, positioning them as excellent carriers for both hydrophilic and lipophilic therapeutic agents.[1][2][3] Soy phosphatidylcholine (SPC) is a commonly used phospholipid for liposome (B1194612) formulation due to its biocompatibility and availability. This document provides a detailed protocol for the preparation and characterization of SPC liposomes, offering a foundational methodology for researchers in drug delivery and nanomedicine.
I. Quantitative Data Summary
The physicochemical characteristics of liposomes are critical quality attributes that influence their in vivo performance.[4] Key parameters include particle size, polydispersity index (PDI), and encapsulation efficiency. The following tables summarize representative quantitative data for liposome formulations.
Table 1: Influence of Lipid Composition on Liposome Characteristics
| Formulation | Lipid Composition (molar ratio) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| F1 | DPPC:Cholesterol:PTX (1:0.5:0.1 w/w) | 72.51 ± 8.15 | 0.09 | 84.69 ± 8.45 | |
| F2 | DMPC:Cholesterol:PTX (1:0.5:0.1 w/w) | 115.57 ± 23.62 | 0.24 | 66.07 ± 5.37 | |
| F3 | POPC:Cholesterol:PTX (1:0.5:0.1 w/w) | 267.62 ± 53.91 | < 0.4 | 48.76 ± 6.26 | |
| F4 | Soy Phosphatidylcholine:Cholesterol (8:1 w/w) | 275.9 | - | 66.9 | [5] |
| F5 | Soy Phosphatidylcholine:Cholesterol (6:1 w/w) | 422.8 | - | - | [5] |
| F6 | Soy Phosphatidylcholine:Cholesterol (10:1 w/w) | - | - | 38.7 | [5] |
DPPC: Dipalmitoylphosphatidylcholine, DMPC: Dimyristoylphosphatidylcholine, POPC: Palmitoyl-oleoyl-phosphatidylcholine, Cholesterol, PTX: Paclitaxel
Table 2: General Characteristics of Liposomal Formulations
| Parameter | Typical Range | Significance |
| Particle Size | 50 - 200 nm for drug delivery[6] | Affects biodistribution, cellular uptake, and clearance.[1][7] |
| Polydispersity Index (PDI) | < 0.3 is acceptable[8] | Indicates the uniformity of the liposome population. A lower PDI signifies a more monodisperse sample.[8][9] |
| Zeta Potential | Varies with lipid composition | Indicates surface charge, which influences stability and interaction with biological membranes. |
| Encapsulation Efficiency | Highly variable (can be up to 98%)[10] | Represents the percentage of the drug that is successfully entrapped within the liposomes.[11] |
II. Experimental Protocols
A. Preparation of SPC Liposomes by Thin-Film Hydration Method
The thin-film hydration technique is a widely used method for liposome preparation.[][13] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs).
Materials:
-
Soy Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas stream (optional)
Procedure:
-
Lipid Dissolution: Dissolve SPC and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The final lipid concentration is typically 10-20 mg/mL.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be maintained above the phase transition temperature of the lipid. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[][14]
-
Drying: To ensure complete removal of residual organic solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight. Alternatively, a gentle stream of nitrogen gas can be used.
-
Hydration: Hydrate the dry lipid film by adding pre-warmed PBS (pH 7.4) to the flask.[13] The volume of the aqueous phase will depend on the desired final lipid concentration. For encapsulation of hydrophilic drugs, the drug is dissolved in the aqueous phase before hydration.[15]
-
Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing above the lipid's transition temperature. This process facilitates the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[13]
B. Liposome Sizing by Extrusion
To obtain unilamellar vesicles (LUVs) with a defined and uniform size, the MLV suspension is subjected to extrusion.
Materials:
-
MLV suspension
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Syringes
Procedure:
-
Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11-21 times). This process forces the liposomes through the defined pores, reducing their size and lamellarity.
-
The resulting suspension will contain LUVs with a diameter close to the pore size of the membrane used.
C. Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of nanoparticles in suspension.
Procedure:
-
Dilute a small aliquot of the liposome suspension with an appropriate solvent (e.g., PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Measure the hydrodynamic diameter and PDI of the liposomes. A PDI value below 0.3 is generally considered acceptable for a homogeneous liposome population.[8]
2. Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.[11] It is typically determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.
Procedure using Centrifugation:
-
Place a known amount of the liposome formulation in a centrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 15,000 x g) for a sufficient time to pellet the liposomes.[16]
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
III. Visualized Workflows
Caption: Experimental workflow for the preparation and characterization of SPC liposomes.
Caption: Logical relationship between formulation parameters and liposome quality attributes.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical characteristics of liposome encapsulation of stingless bees' propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes | MDPI [mdpi.com]
- 11. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 16. A single-step method of liposome preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLPC in Planar Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-stearoyl-2-lysophosphatidylcholine (SLPC) is a lysophospholipid, a class of lipids that are involved in a variety of cellular signaling processes. Planar lipid bilayers (PLBs) provide a powerful in vitro model system to study the biophysical properties of lipid membranes and the function of membrane- Cproteins in a controlled environment. The incorporation of SLPC into PLBs allows for the detailed investigation of its effects on membrane structure and the activity of embedded ion channels and other membrane-active molecules. These studies are crucial for understanding the physiological and pathological roles of lysophospholipids and for the development of novel therapeutics targeting membrane-associated processes.
Planar lipid bilayer electrophysiology is a versatile technique for studying the functional activities of ion channels and other pore-forming molecules at the single-molecule level in an artificial membrane environment.[1] This methodology allows for precise control over the lipid composition of the membrane, making it ideal for investigating the specific effects of lipids like SLPC.
Applications of SLPC in Planar Lipid Bilayer Experiments
The use of SLPC in planar lipid bilayer experiments offers valuable insights into several key areas of membrane biophysics and drug development:
-
Modulation of Ion Channel Activity: Lysophosphatidylcholines (LPCs), including SLPC, can alter the function of ion channels.[2] This modulation is often not due to direct binding to the channel protein but rather results from changes in the physical properties of the lipid bilayer, such as membrane tension, curvature, and thickness. Planar lipid bilayers are an ideal platform to dissect these indirect mechanisms of channel modulation.
-
Investigation of Signaling Pathways: LPCs act as second messengers in various signaling cascades, including those involving G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC).[3] Reconstituting components of these pathways, such as receptors and channels, into SLPC-containing planar lipid bilayers can help to elucidate the molecular details of these signaling events.
-
Drug Screening and Development: As SLPC can influence the function of membrane proteins, PLB systems incorporating this lipid can be used to screen for drugs that target these interactions. This is particularly relevant for diseases where LPC levels are dysregulated, such as in inflammatory conditions and atherosclerosis.[3]
-
Biophysical Studies of Lipid Bilayers: The incorporation of a single-chain lipid like SLPC into a bilayer composed of double-chain phospholipids (B1166683) can induce significant changes in membrane properties. These effects, including alterations in membrane capacitance and conductance, can be precisely quantified using the planar lipid bilayer technique.
Quantitative Data
The following tables summarize quantitative data on the effects of lysophosphatidylcholine (B164491) (LPC) on planar lipid bilayer properties and ion channel activity. While this data is for LPC in general, it provides a strong indication of the expected effects of SLPC.
| Parameter | Lipid Composition | LPC Concentration | Observed Effect | Reference |
| Membrane Capacitance | Phosphatidylethanolamine (PE) / Phosphatidylserine (PS) | Micromolar (µM) concentrations | Increased membrane capacitance | [2] |
| Ryanodine Receptor (RyR) Channel Activity | PE/PS | Micromolar (µM) concentrations | Increased open probability of the channel | [2] |
| Parameter | Lipid Composition | LPC Concentration | Observed Effect | Reference |
| Membrane Permeability to Eu3+ | Phosphatidylcholine (PC) | > 40% | Sharp increase in permeability |
Experimental Protocols
Protocol 1: Formation of a Planar Lipid Bilayer Containing SLPC
This protocol describes the "painting" method for forming a planar lipid bilayer containing SLPC.
Materials:
-
Planar lipid bilayer chamber with two compartments (cis and trans) separated by a thin septum with a small aperture (50-250 µm diameter).[1]
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier.
-
Data acquisition system.
-
Base lipid solution (e.g., 25 mg/mL solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
SLPC stock solution (e.g., 1 mg/mL in chloroform).
-
Bathing electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.2).
Procedure:
-
Prepare the Lipid Mixture:
-
In a clean glass vial, evaporate the desired amount of SLPC stock solution under a gentle stream of nitrogen to form a thin film.
-
Redissolve the SLPC film in the base lipid solution (e.g., DPhPC in n-decane) to achieve the desired final concentration of SLPC. Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare the Chamber:
-
Clean the planar lipid bilayer chamber thoroughly.
-
Fill both the cis and trans compartments with the bathing electrolyte solution, ensuring the solution level is below the aperture.
-
-
"Paint" the Bilayer:
-
Using a fine paintbrush or a glass rod, carefully apply a small amount of the SLPC-containing lipid solution across the aperture in the septum.[1]
-
Slowly raise the electrolyte levels in both chambers simultaneously, ensuring the levels remain equal, until they are above the aperture.
-
A thin lipid film will form across the aperture. This film will spontaneously thin to form a bilayer lipid membrane (BLM), which can be monitored by observing an increase in the membrane capacitance.
-
-
Verify Bilayer Formation:
-
Monitor the electrical capacitance of the membrane using the voltage-clamp amplifier. A stable capacitance value in the range of 0.3-0.8 µF/cm² is indicative of a stable bilayer.[4]
-
The membrane conductance should be low, typically in the GΩ range.
-
Protocol 2: Incorporation of a Membrane Protein into an SLPC-Containing Planar Lipid Bilayer
This protocol describes the incorporation of a membrane protein, such as an ion channel, into a pre-formed SLPC-containing bilayer.
Materials:
-
Pre-formed SLPC-containing planar lipid bilayer (from Protocol 1).
-
Purified membrane protein of interest (e.g., in a detergent solution or reconstituted into proteoliposomes).
-
Stirring mechanism (e.g., small magnetic stir bar and stir plate).
Procedure:
-
Prepare the Protein Sample:
-
If the protein is in a detergent solution, dilute it to a working concentration in the bathing electrolyte.
-
If the protein is in proteoliposomes, they can be added directly to the chamber.
-
-
Incorporate the Protein:
-
Monitor for Channel Activity:
-
Apply a constant voltage across the membrane (e.g., +100 mV) and monitor the current.
-
The successful incorporation of an ion channel will be indicated by the appearance of discrete, stepwise increases in the current, corresponding to the opening of single channels.
-
The magnitude of these current steps is a measure of the single-channel conductance.
-
Visualizations
Caption: Experimental workflow for SLPC planar lipid bilayer experiments.
Caption: SLPC-mediated signaling pathways studied in planar lipid bilayers.
References
- 1. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imaging of G protein-coupled receptors in solid-supported planar lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study of Lipid Bilayer Membrane Stability Using Precise Measurements of Specific Capacitance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) is a specific phosphatidylcholine (PC) containing stearic acid (18:0) at the sn-1 position and linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. As a key component of cellular membranes, its structural characterization is crucial in various fields, including lipidomics, drug development, and diagnostics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the detailed analysis of phospholipids (B1166683) like SLPC. This document provides detailed application notes on the fragmentation behavior of SLPC in mass spectrometry and protocols for its analysis.
Mass Spectrometry Fragmentation of SLPC
The fragmentation of SLPC in tandem mass spectrometry (MS/MS) provides critical structural information, including the identification of the headgroup and the constituent fatty acyl chains. The fragmentation pattern is highly dependent on the ionization mode (positive or negative) and the collision energy used.
Positive Ion Mode Fragmentation
In positive ion mode, particularly with electrospray ionization (ESI), SLPC (C₄₄H₈₄NO₈P, Exact Mass: 785.5935) readily forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 786.59. Collision-induced dissociation (CID) of this precursor ion yields several characteristic fragment ions.
The most prominent fragment ion observed in the positive ion MS/MS spectrum of all phosphatidylcholines, including SLPC, is the phosphocholine (B91661) headgroup at m/z 184.07 .[1][2] This ion is formed by a neutral loss of the diacylglycerol backbone. Its high intensity makes it a diagnostic marker for the presence of a phosphocholine-containing lipid.
Other significant fragment ions arise from the neutral loss of the fatty acyl chains. For SLPC, these include:
-
Neutral loss of the stearic acid (18:0) moiety as a ketene (B1206846) (C₁₈H₃₄O, 282.26 Da) from the [M+H]⁺ ion, resulting in a fragment at m/z 504.33 .
-
Neutral loss of the linoleic acid (18:2) moiety as a ketene (C₁₈H₃₀O, 278.23 Da) from the [M+H]⁺ ion, resulting in a fragment at m/z 508.36 .
-
Loss of the entire phosphocholine headgroup (183.07 Da) results in a diglyceride-like fragment ion.
The relative intensities of the ions resulting from the loss of the sn-1 and sn-2 fatty acids can provide information about their positions on the glycerol backbone, although this can be complex and dependent on instrument conditions.
Negative Ion Mode Fragmentation
In negative ion mode, SLPC can be detected as a deprotonated molecule [M-H]⁻ or as an adduct with an anion, such as acetate (B1210297) [M+CH₃COO]⁻. Fragmentation in negative ion mode is particularly useful for identifying the fatty acyl chains. The most characteristic fragments are the carboxylate anions of the fatty acids:
-
Stearate anion (18:0) at m/z 283.26 .
-
Linoleate anion (18:2) at m/z 279.23 .
These ions provide unambiguous identification of the fatty acid components of the SLPC molecule.
Quantitative Data Presentation
The following table summarizes the expected major fragment ions of SLPC in both positive and negative ion MS/MS, based on established fragmentation patterns of phosphatidylcholines. The relative intensities are representative and can vary based on the mass spectrometer and collision energy.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Identity | Representative Relative Intensity |
| Positive | 786.59 ([M+H]⁺) | 184.07 | Phosphocholine headgroup | 100% |
| 504.33 | [M+H - Stearic acid ketene]⁺ | 15% | ||
| 508.36 | [M+H - Linoleic acid ketene]⁺ | 25% | ||
| 727.52 | [M+H - Trimethylamine]⁺ | 5% | ||
| Negative | 784.58 ([M-H]⁻) | 283.26 | Stearate anion | 80% |
| 279.23 | Linoleate anion | 100% |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A common and effective method for extracting phospholipids from biological samples is the Bligh-Dyer method.[3]
Materials:
-
Methanol
-
Deionized water
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
To 100 µL of sample in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid film under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).
LC-MS/MS Analysis of SLPC
This protocol outlines a general method for the analysis of SLPC using a reversed-phase LC system coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: Return to 30% B
-
20-25 min: Column re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: ESI Positive and Negative (separate runs or polarity switching).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 300°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS/MS Analysis:
-
Positive Mode: Precursor ion scan for m/z 184.07 to identify all phosphocholine-containing lipids. For targeted analysis of SLPC, select the precursor ion m/z 786.59 and acquire the product ion spectrum.
-
Negative Mode: Neutral loss scan for the fatty acyl groups or a full scan followed by data-dependent MS/MS of the precursor ion m/z 784.58.
-
Mandatory Visualization
Phosphatidylcholine Biosynthesis Pathway
The following diagram illustrates the Kennedy pathway for the de novo biosynthesis of phosphatidylcholine, of which SLPC is a specific molecular species.
Caption: The Kennedy pathway for de novo phosphatidylcholine biosynthesis.
Experimental Workflow for LC-MS/MS Analysis of SLPC
The diagram below outlines the key steps in the experimental workflow for the analysis of SLPC from a biological sample.
Caption: Workflow for SLPC analysis by LC-MS/MS.
References
Application Note: Quantification of Sphingosylphosphorylcholine (SLPC) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosylphosphorylcholine (SLPC), also known as lysosphingomyelin, is a bioactive sphingolipid involved in various cellular processes. It is formed by the deacylation of sphingomyelin. Altered levels of SLPC in plasma have been associated with various pathological conditions, making it a potential biomarker. Accurate and robust quantification of SLPC in plasma is crucial for clinical research and drug development. This application note details a validated method for the quantification of SLPC in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Principle
This method involves the extraction of SLPC and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Sphingolipid Metabolism Context
SLPC is an integral part of the sphingolipid metabolic pathway. This pathway governs the synthesis and breakdown of various bioactive lipids that control cell fate, including proliferation, apoptosis, and signaling. Ceramide sits (B43327) at the center of this pathway, serving as a precursor for complex sphingolipids like sphingomyelin. Sphingomyelin can be hydrolyzed to form SLPC, or it can be broken down by sphingomyelinases to produce ceramide, which can then be converted to sphingosine (B13886) and subsequently to the key signaling molecule Sphingosine-1-Phosphate (S1P).[1][2][3][4][5] Understanding these relationships is key to interpreting changes in SLPC levels.
Experimental Protocols
4.1. Materials and Reagents
-
Standards: Sphingosylphosphorylcholine (d18:1) and Sphingosylphosphorylcholine-d4 (Internal Standard, IS).
-
Solvents: LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), isopropanol (B130326) (IPA), and water.
-
Additives: Ammonium acetate (B1210297) and formic acid.
-
Plasma: Human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials.
4.2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving SLPC and SLPC-d4 standards in methanol.
-
Working Stock Solutions: Serially dilute the primary stocks with methanol to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SLPC-d4 stock solution in isopropanol.
4.3. Sample Preparation (Protein Precipitation & Extraction) The workflow for plasma sample preparation is outlined below. This procedure ensures efficient removal of high-abundance proteins and extraction of the target analyte.[6]
Procedure:
-
Aliquot 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of the cold internal standard working solution (100 ng/mL SLPC-d4 in IPA).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4.4. LC-MS/MS Analysis The analysis is performed using a HILIC column, which provides excellent retention and peak shape for polar lipids like SLPC.[7][8][9]
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
4.5. MRM Transitions MRM is a highly selective and sensitive MS/MS technique used for quantification.[10] The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. The phosphocholine (B91661) headgroup fragment at m/z 184.1 is a characteristic product ion for choline-containing lipids.[11][12]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| SLPC (d18:1) | 465.3 | 184.1 | 25 |
| SLPC-d4 (IS) | 469.3 | 184.1 | 25 |
Data and Results
5.1. Method Performance The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is presented below.
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
5.2. Quantification The concentration of SLPC in unknown plasma samples is determined by calculating the peak area ratio of the SLPC MRM transition to the SLPC-d4 (IS) MRM transition. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of Sphingosylphosphorylcholine in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for high-throughput analysis in clinical research, biomarker discovery, and pharmacokinetic studies.
References
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathBank [pathbank.org]
- 4. researchgate.net [researchgate.net]
- 5. Critical Roles of the Sphingolipid Metabolic Pathway in Liver Regeneration, Hepatocellular Carcinoma Progression and Therapy [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sphingolipid profiling of human plasma and FPLC-separated lipoprotein fractions by hydrophilic interaction chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Core principles : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. littlemsandsailing.com [littlemsandsailing.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescently Labeling 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) is a prevalent glycerophospholipid in mammalian cell membranes, contributing significantly to membrane fluidity and structure due to its specific saturated (stearic acid) and polyunsaturated (linoleic acid) acyl chains.[1][] Fluorescently labeling SLPC provides a powerful tool to investigate a myriad of cellular processes in real-time, including membrane dynamics, lipid trafficking, and the activity of lipid-metabolizing enzymes.[3] These fluorescent analogs allow for the direct visualization and quantification of SLPC's behavior within complex biological systems, offering insights into its role in both normal physiology and disease states.[1][4]
This document provides detailed application notes and protocols for the fluorescent labeling of SLPC, tailored for researchers, scientists, and drug development professionals. It covers various labeling strategies, specific protocols for incorporating fluorescently labeled SLPC into model membranes and cells, and applications in studying cellular signaling pathways.
Labeling Strategies for SLPC
The selection of a fluorescent labeling strategy for SLPC depends on the specific research question, the desired location of the fluorophore, and whether the labeling is performed in vitro or in vivo. The two primary approaches involve attaching a fluorescent dye to either the acyl chain or the headgroup of the phospholipid.
-
Acyl Chain Labeling: A fluorescent reporter is attached to one of the fatty acid chains, typically at the sn-2 position. This strategy is useful for studying lipid metabolism, membrane fluidity, and the formation of lipid domains.[5][6] Common fluorophores for acyl chain labeling include Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY).[][8]
-
Headgroup Labeling: The fluorescent moiety is conjugated to the phosphocholine (B91661) headgroup. This approach is often employed to study membrane fusion, lipid-protein interactions, and the organization of the membrane surface.[9] Rhodamine is a frequently used fluorophore for headgroup labeling.[10]
-
Metabolic Labeling (In Vivo): This advanced technique involves introducing a modified choline (B1196258) analog, such as propargylcholine, into cells.[11] The analog is metabolically incorporated into the headgroup of newly synthesized phosphatidylcholines, including SLPC.[3] The incorporated alkyne group can then be specifically tagged with a fluorescent azide (B81097) via a bioorthogonal "click" reaction, allowing for the visualization of de novo synthesized phospholipids (B1166683).[3][11]
Quantitative Data of Fluorescently Labeled Phosphatidylcholines
| Fluorophore | Labeling Position | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Key Features |
| NBD | Acyl Chain | ~460-470 | ~530-540 | ~0.3-0.5 | ~25,000 | Environmentally sensitive, fluorescence increases in hydrophobic environments.[12] |
| BODIPY-FL | Acyl Chain | ~505 | ~513 | ~0.92 (in methanol) | ~80,000 | High quantum yield, narrow emission peak, relatively insensitive to solvent polarity.[13] |
| Rhodamine B | Headgroup | ~560 | ~580 | ~0.3-0.7 | ~110,000 | High photostability, bright fluorescence.[14] |
Experimental Protocols
Protocol 1: Incorporation of Fluorescently Labeled SLPC into Liposomes
This protocol describes the preparation of liposomes containing a fluorescent SLPC analog for in vitro studies of membrane properties and protein-lipid interactions.
Materials:
-
This compound (SLPC)
-
Fluorescently labeled SLPC (e.g., NBD-SLPC, BODIPY-SLPC, or Rhodamine-SLPC)
-
Nitrogen gas source
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of SLPC and fluorescently labeled SLPC (typically 0.1-2 mol%) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dried lipid film.
-
Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.
-
-
Characterization:
-
The size distribution of the liposomes can be determined by dynamic light scattering (DLS).
-
The incorporation of the fluorescent lipid can be confirmed by fluorescence spectroscopy.
-
Diagram of Liposome Preparation Workflow:
Caption: Workflow for preparing unilamellar liposomes containing fluorescently labeled SLPC.
Protocol 2: Labeling Live Cells with Fluorescent SLPC Analogs
This protocol details the procedure for labeling the plasma membrane of live cells with fluorescently labeled SLPC to study lipid uptake, trafficking, and distribution.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescently labeled SLPC (e.g., NBD-SLPC or BODIPY-SLPC)
-
Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency (typically 70-80%).
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the fluorescent SLPC in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution in serum-free medium or HBSS to a final concentration of 1-5 µM.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed (37°C) serum-free medium or HBSS.
-
Add the labeling solution to the cells and incubate at 4°C for 15-30 minutes. This facilitates the insertion of the probe into the outer leaflet of the plasma membrane while minimizing endocytosis.
-
-
Washing (Back-Exchange):
-
Remove the labeling solution.
-
Wash the cells three to five times with cold HBSS containing 1% fatty acid-free BSA. This step removes excess probe and any labeled lipid that has not stably inserted into the membrane.
-
Perform a final wash with cold HBSS without BSA.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
For time-lapse imaging of lipid trafficking, after the cold labeling, replace the cold buffer with pre-warmed (37°C) complete medium to initiate endocytosis and image over time.
-
Diagram of Live Cell Labeling Workflow:
Caption: Workflow for labeling live cells with fluorescently labeled SLPC.
Application in Studying Cellular Signaling: Monitoring Phospholipase A2 (PLA2) Activity
SLPC is a known substrate for phospholipase A2 (PLA2), an enzyme family that plays a crucial role in various signaling pathways by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids.[15] This reaction releases arachidonic acid (from the linoleoyl chain of SLPC), a precursor for the synthesis of pro-inflammatory eicosanoids, and lysophosphatidylcholine (B164491) (LPC), which itself is a signaling molecule.[][17]
Fluorescently labeled SLPC can be used as a substrate to monitor PLA2 activity in real-time. A common approach is to use a FRET (Förster Resonance Energy Transfer)-based assay. In this setup, a quenched fluorogenic SLPC analog is synthesized with a fluorophore on one acyl chain and a quencher on the other. In the intact phospholipid, the proximity of the fluorophore and quencher results in low fluorescence. Upon cleavage by PLA2, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be measured over time.[18]
Diagram of PLA2 Activity Assay using Fluorescent SLPC:
Caption: Monitoring PLA2 activity using a FRET-based fluorescent SLPC substrate.
Conclusion
Fluorescently labeled this compound is an invaluable tool for cell biologists, biochemists, and drug development professionals. The protocols and data presented here provide a framework for utilizing these probes to gain deeper insights into the complex roles of SLPC in membrane biology and cellular signaling. The careful selection of fluorophores and labeling strategies, coupled with quantitative imaging techniques, will continue to advance our understanding of lipid dynamics in health and disease.
References
- 1. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. longdom.org [longdom.org]
- 5. Novel fluorescent phospholipids for assays of lipid mixing between membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent, acyl chain-labeled phosphatidylcholine analogs reveal novel transport pathways across the plasma membrane of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the fluorescent probe N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine with phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of phospholipase A2 on a fluorescent substrate incorporated into non-hydrolyzable phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for SLPC as an Excipient in Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (SLPC), also known as DSPC, is a highly saturated, synthetic phospholipid that has emerged as a critical excipient in the development of advanced drug delivery systems. Its unique physicochemical properties, most notably its high phase transition temperature (approximately 55°C), contribute to the formation of rigid and stable lipid bilayers in liposomes and solid lipid nanoparticles (SLNs) at physiological temperatures.[1][2] This stability enhances drug retention, prolongs circulation times, and enables controlled drug release, making SLPC an ideal candidate for formulating a wide range of therapeutic agents, from small molecules to biologics like mRNA.[1][3]
These application notes provide a comprehensive overview of the use of SLPC in drug formulations, including its key benefits, quantitative performance data, detailed experimental protocols for preparation and characterization, and insights into its mechanism of action.
Key Benefits of SLPC as an Excipient
-
Enhanced Stability: The high phase transition temperature of SLPC results in the formation of a gel-phase lipid bilayer at physiological temperature, which reduces drug leakage and improves the overall stability of the formulation.[1]
-
Controlled Release: The rigid nature of the SLPC bilayer allows for sustained and controlled release of the encapsulated drug, which can help in maintaining therapeutic drug levels over an extended period and reducing dosing frequency.
-
Biocompatibility and Safety: SLPC is a biocompatible and biodegradable excipient. It is considered Generally Recognized as Safe (GRAS) for various routes of administration, including inhalation.[3]
-
Versatility: SLPC can be used to formulate a wide variety of drugs, including both hydrophilic and lipophilic compounds, by encapsulating them within the aqueous core or intercalating them into the lipid bilayer of liposomes and SLNs.[3]
Quantitative Data on SLPC-Based Formulations
The following tables summarize key performance parameters of drug formulations utilizing SLPC as a primary excipient. This data highlights the impact of SLPC on drug encapsulation efficiency, particle size, and in vitro drug release profiles for various therapeutic agents.
| Drug | Formulation Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | DSPC:Cholesterol (55:45) | ~100 | < 0.1 | - | >95% | [4] |
| Cisplatin | DSPC:DPPC:DSPG:Chol (35:35:20:10) | 100 ± 20 | - | - | - | [5] |
| Paclitaxel | DPPC or DMPC with Cholesterol | < 200 | Low | - | Promising | [6] |
| Albendazole | PC:CH:PEG-PC (5:4:1) | - | - | - | 81% | [7] |
| Dexamethasone | DSPC | - | - | - | Decreased with lipid chain length | [8] |
Table 1: Physicochemical Characteristics of SLPC-Based Drug Formulations. This table presents a summary of the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of various drugs formulated with SLPC (DSPC) and other lipids.
| Drug | Formulation | Release Conditions | Release Profile | Reference |
| Doxorubicin | DSPC:Cholesterol | In vivo (mice) | No significant leakage over 24 hours | [4] |
| Cisplatin | DSPC:DPPC:DSPG:Chol (35:35:20:10) | In vivo (mice) | Plasma half-life of 8.3 hours | [5] |
| Aquated Cisplatin | DSPC liposomes | In vitro (PBS, 37°C) | ~2% release after 72 hours | [9] |
| Celastrol | DSPC:Cholesterol | In vitro (serum/PBS) | ~28% release after 240 hours | [6] |
Table 2: In Vitro and In Vivo Drug Release from SLPC-Based Formulations. This table summarizes the drug release characteristics of various therapeutic agents from SLPC (DSPC)-containing liposomes under different experimental conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of SLPC-based liposomal formulations.
Protocol 1: Preparation of SLPC Liposomes by Thin-Film Hydration Followed by Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.[10]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (SLPC)
-
Cholesterol (Chol)
-
Drug to be encapsulated
-
Chloroform and/or Methanol (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Nitrogen gas cylinder
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of SLPC and cholesterol and dissolve them in a minimal amount of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of SLPC (e.g., 60-65°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the phase transition temperature of SLPC (60-65°C). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the warm hydration buffer to the round-bottom flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder to 60-65°C.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Force the suspension through the membrane by applying gentle pressure to the syringe plunger.
-
Repeat the extrusion process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).
-
Collect the final liposome suspension.
-
Protocol 2: Characterization of SLPC Liposomes
A. Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)
Instrumentation: Zetasizer or similar DLS instrument.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (typically a 1:100 dilution).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity and refractive index).
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
For zeta potential measurement, use a specific folded capillary cell and follow the instrument's instructions. The zeta potential provides information about the surface charge of the liposomes.
B. Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Procedure:
-
Apply a small volume (3-4 µL) of the liposome suspension to a glow-discharged TEM grid.
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Image the liposomes under low-dose conditions to visualize their morphology, lamellarity, and size distribution.
Protocol 3: Determination of Encapsulation Efficiency
This protocol describes a common method to determine the percentage of the drug that is successfully encapsulated within the liposomes.[9][11]
Materials:
-
Drug-loaded liposome suspension
-
Centrifugal filter units (with a molecular weight cutoff that retains liposomes but allows free drug to pass through)
-
Spectrophotometer or HPLC for drug quantification
-
Lysis buffer (e.g., a solution containing a detergent like Triton X-100)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded liposome suspension.
-
Place the suspension in a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the aqueous phase containing the unencapsulated (free) drug (filtrate).
-
-
Quantification of Free and Total Drug:
-
Measure the concentration of the free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
To determine the total drug concentration, take another known volume of the original (un-centrifuged) liposome suspension and lyse the liposomes by adding a lysis buffer. This will release the encapsulated drug.
-
Measure the total drug concentration in the lysed suspension.
-
-
Calculation of Encapsulation Efficiency (EE%):
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Drug Release Study Using Dialysis Method
This method simulates the release of the drug from the liposomes into a physiological-like environment.[7][12]
Materials:
-
Drug-loaded liposome suspension
-
Dialysis membrane tubing (with a molecular weight cutoff that allows the free drug to pass through but retains the liposomes)
-
Release medium (e.g., PBS pH 7.4, or a buffer simulating a specific physiological compartment)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator
Procedure:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 37°C).
-
Place the beaker on a magnetic stirrer in a water bath or incubator to maintain the temperature and ensure gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of SLPC-based liposomes.
Cellular Uptake and Intracellular Drug Release Pathway
SLPC-based nanoparticles are typically internalized by cells through endocytosis. The following diagram illustrates a simplified pathway of cellular uptake and subsequent drug release.[13][14]
Conclusion
SLPC is a valuable and versatile excipient for the formulation of advanced drug delivery systems. Its ability to form stable, rigid bilayers contributes significantly to enhanced drug retention and controlled release, ultimately improving the therapeutic potential of a wide range of drugs. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize SLPC in their formulation strategies. Further optimization of SLPC-based formulations will continue to drive the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell | MDPI [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of SLPC Liposomes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) liposomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and storage of SLPC liposomes.
Issue 1: Liposome (B1194612) Aggregation or Flocculation
Question: My SLPC liposome suspension shows visible aggregation or an increase in particle size and polydispersity index (PDI) over time. What could be the cause and how can I fix it?
Answer:
Liposome aggregation is a common physical instability issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Insufficient Surface Charge: SLPC is a zwitterionic phospholipid, resulting in liposomes with a relatively neutral surface charge. This lack of electrostatic repulsion can lead to aggregation.
-
Solution: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation.
-
For a negative charge , consider adding lipids like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG).
-
For a positive charge , lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used.
-
-
Verification: Measure the zeta potential of your liposomes. A zeta potential of at least ±20 mV is generally indicative of a stable liposomal suspension due to sufficient electrostatic repulsion.[1]
-
-
Inappropriate pH or High Ionic Strength of the Buffer: The pH and salt concentration of the suspension medium can significantly impact liposome stability.
-
Solution:
-
Maintain the pH of the buffer within a neutral range (pH 6.5-7.5) for SLPC liposomes.
-
Avoid using buffers with high ionic strength, as excessive salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Low to moderate salt concentrations (e.g., up to 150 mM NaCl) are generally acceptable.
-
-
-
Suboptimal Storage Temperature: Temperature fluctuations can affect the fluidity of the lipid bilayer and promote aggregation.
-
High Lipid Concentration: Highly concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions.
-
Solution: If aggregation persists, consider preparing your liposomes at a lower lipid concentration.
-
Issue 2: Drug Leakage from SLPC Liposomes
Question: I am observing a significant loss of my encapsulated drug from the SLPC liposomes during storage. How can I improve drug retention?
Answer:
Drug leakage is a sign of liposomal membrane instability. The following factors can contribute to this issue:
-
High Membrane Fluidity: The linoleoyl chain in SLPC is polyunsaturated, which increases the fluidity of the liposome membrane. While this can be advantageous for some applications, it can also lead to increased permeability and drug leakage.
-
Incompatible Drug-Lipid Interactions: The physicochemical properties of the encapsulated drug can influence its retention within the liposome.
-
Solution: For hydrophilic drugs, ensure that the osmolarity of the internal and external aqueous phases is balanced to prevent osmotic stress on the liposomes. For lipophilic drugs, consider the partitioning coefficient of the drug within the SLPC bilayer.
-
-
Improper Storage Conditions: Elevated temperatures can increase membrane fluidity and drug leakage.
-
Solution: Store the liposomal formulation at a recommended temperature of 2-8°C.[2]
-
Issue 3: Chemical Degradation of SLPC
Question: I am concerned about the chemical stability of the SLPC lipid itself, particularly oxidation and hydrolysis. How can I prevent this?
Answer:
SLPC contains an unsaturated linoleoyl chain, making it susceptible to oxidation, and the ester linkages can undergo hydrolysis.
-
Oxidation:
-
Solution:
-
Prepare and store the liposomal formulation under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Incorporate a lipophilic antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), into the lipid bilayer.
-
Protect the formulation from light, as light can catalyze oxidation reactions.[6]
-
-
-
Hydrolysis:
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor for assessing SLPC liposome stability? A1: The primary parameters to monitor are:
-
Particle Size and Polydispersity Index (PDI): An increase in the average particle size and PDI over time indicates aggregation or fusion of liposomes.[2]
-
Zeta Potential: A decrease in the absolute value of the zeta potential suggests a loss of surface charge, which can lead to instability.[1]
-
Encapsulation Efficiency and Drug Leakage: This is a direct measure of the liposome's ability to retain the encapsulated drug over time.
-
Lipid Integrity: Assess for signs of lipid oxidation or hydrolysis through analytical techniques like HPLC-MS.
Q2: How does the choice of preparation method affect the stability of SLPC liposomes? A2: The preparation method can significantly influence the initial characteristics of the liposomes, which in turn affects their stability. Methods like thin-film hydration followed by extrusion are widely used to produce unilamellar vesicles with a controlled size distribution.[7] It is crucial to perform the hydration step above the phase transition temperature (Tc) of all lipids in the formulation to ensure proper lipid sheet formation.
Q3: Can I freeze my SLPC liposome formulation for long-term storage? A3: Freezing liposomes without a cryoprotectant is generally not recommended as it can lead to vesicle damage and aggregation upon thawing.[1][2] If long-term frozen storage is necessary, the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to protect the liposomes during the freezing and thawing process.
Data Presentation
Table 1: Influence of Formulation Parameters on the Physical Stability of Phosphatidylcholine-based Liposomes
| Parameter | Condition | Typical Observation | Recommendation for SLPC Liposomes |
| Lipid Composition | Addition of Charged Lipids (e.g., 5-10 mol% PG or PS) | Increased absolute Zeta Potential (> ±20 mV), Reduced Aggregation | Incorporate charged lipids to enhance electrostatic stabilization. |
| Addition of Cholesterol (e.g., 30 mol%) | Decreased membrane permeability, Reduced drug leakage | Include cholesterol to improve membrane rigidity and drug retention. | |
| pH of Suspension | Acidic (e.g., pH < 5) or Basic (e.g., pH > 8) | Increased hydrolysis, Potential for aggregation | Maintain pH in the neutral range (6.5-7.5).[6] |
| Storage Temperature | 2-8°C | Optimal for short to medium-term stability | Recommended storage temperature. |
| Room Temperature (~25°C) | Increased risk of aggregation and drug leakage | Avoid for long-term storage. | |
| Frozen (-20°C without cryoprotectant) | Vesicle fusion and aggregation upon thawing | Avoid unless a suitable cryoprotectant is used.[1][2] |
Experimental Protocols
Protocol 1: Preparation of SLPC Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
This compound (SLPC)
-
Cholesterol (optional)
-
Charged lipid (e.g., DPPG, optional)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve SLPC and other lipid components (e.g., cholesterol, charged lipid) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the wall of the flask. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the dry lipid film. b. Gently agitate the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane for a specified number of passes (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.
Protocol 2: Characterization of SLPC Liposome Stability
1. Particle Size, PDI, and Zeta Potential Measurement: a. Dilute a small aliquot of the liposome suspension in the appropriate buffer. b. Use a dynamic light scattering (DLS) instrument to measure the z-average diameter (particle size) and polydispersity index (PDI). c. Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the liposomes. d. Perform these measurements at regular intervals (e.g., day 0, 7, 14, 30) during storage under specified conditions.
2. Encapsulation Efficiency and Drug Leakage: a. To determine encapsulation efficiency, separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. b. Quantify the amount of drug encapsulated within the liposomes and the total amount of drug used. c. Calculate the encapsulation efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100. d. To assess drug leakage over time, measure the amount of drug remaining in the liposomes at different time points during storage.
Visualizations
Caption: Experimental workflow for SLPC liposome preparation and stability characterization.
Caption: Troubleshooting decision tree for common SLPC liposome stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liposomal Formulations in Clinical Use Progress Challenges and Future Directions[v1] | Preprints.org [preprints.org]
- 4. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), a critical component in many experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLPC) and why is it prone to oxidation?
A1: this compound (SLPC) is a specific type of phosphatidylcholine, a class of phospholipids (B1166683) that are major components of cell membranes. Its structure includes a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position. The two double bonds in the linoleic acid chain make SLPC highly susceptible to oxidation.
Q2: What are the consequences of using oxidized SLPC in my experiments?
A2: Using oxidized SLPC can lead to a variety of experimental artifacts and unreliable results. Oxidized phospholipids can alter membrane properties such as fluidity and permeability, and the byproducts of oxidation, such as aldehydes and ketones, can be cytotoxic. In cell culture experiments, oxidized lipids can induce inflammatory responses and apoptosis, confounding the interpretation of results.
Q3: How can I visually detect if my SLPC has oxidized?
A3: While analytical methods are required for confirmation, visual signs of degradation for SLPC, which is typically a white to off-white powder or a clear solution, may include a yellowish or brownish discoloration, a change in consistency (e.g., becoming sticky or waxy), or the appearance of a rancid odor.
Q4: What are the primary factors that accelerate SLPC oxidation?
A4: The primary factors that accelerate the oxidation of SLPC are:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the lipid peroxidation process.
-
Exposure to Light: UV and visible light can provide the energy to initiate the oxidation chain reaction.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species that initiate lipid peroxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of SLPC.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in liposome-based assays. | The SLPC used for liposome (B1194612) preparation may have been oxidized, leading to altered membrane characteristics. | 1. Verify the purity of the SLPC stock using an appropriate analytical method (see Experimental Protocols). 2. Prepare fresh liposomes using a new vial of SLPC, following strict antioxidant procedures (see Experimental Protocols). 3. Incorporate a lipid-soluble antioxidant, such as alpha-tocopherol (B171835), into the liposome formulation. |
| Increased cell death or unexpected cellular responses in culture. | Oxidized SLPC or its byproducts in the cell culture medium may be causing cytotoxicity or off-target effects. | 1. Ensure that any SLPC-containing solutions added to cell cultures are freshly prepared using deoxygenated buffers and protected from light. 2. Filter-sterilize SLPC solutions immediately before use. 3. Run a control experiment with the vehicle used to dissolve the SLPC to rule out solvent toxicity. |
| SLPC powder appears discolored or has a rancid odor. | The SLPC has likely undergone significant oxidation due to improper storage. | Discard the vial of SLPC. Do not attempt to use it for experiments. Review and improve your storage procedures for new batches of SLPC. |
| Difficulty dissolving SLPC powder. | The SLPC may have partially oxidized and polymerized, reducing its solubility. | If the powder is not dissolving readily in the recommended solvent, it is a strong indicator of degradation. Discard the material and use a fresh, properly stored sample. |
Data Presentation
Table 1: Influence of Storage Conditions on the Oxidation of Polyunsaturated Fatty Acids (PUFAs)
| Condition | Temperature | Atmosphere | Light Exposure | Antioxidant | Relative Oxidation Rate |
| Ideal | -20°C or lower | Inert Gas (Argon/Nitrogen) | Dark | Present (e.g., BHT, α-tocopherol) | Very Low |
| Sub-optimal | 4°C | Air | Dark | Present | Low |
| Poor | Room Temperature | Air | Ambient Light | Absent | High |
| Highly Degrading | 37°C or higher | Air | Direct Light/UV | Absent | Very High |
This table is a qualitative summary based on established principles of lipid chemistry.
Experimental Protocols
Protocol 1: Preparation of a Stabilized SLPC Stock Solution
This protocol describes how to prepare a stock solution of SLPC in an organic solvent while minimizing oxidation.
Materials:
-
This compound (SLPC) powder
-
Anhydrous chloroform (B151607) or ethanol (B145695) (high purity, deoxygenated)
-
Butylated hydroxytoluene (BHT) or alpha-tocopherol (α-tocopherol)
-
Amber glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen) source with a gentle stream regulator
-
Glass syringe
Procedure:
-
Prepare Antioxidant Stock: Prepare a 1 mg/mL stock solution of BHT or α-tocopherol in the chosen deoxygenated organic solvent.
-
Deoxygenate Solvent: Sparge the required volume of chloroform or ethanol with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh SLPC: In a clean, dry amber glass vial, accurately weigh the desired amount of SLPC powder.
-
Add Antioxidant: Add the antioxidant stock solution to the SLPC powder to achieve a final antioxidant concentration of 0.05-0.1% (w/w) relative to the SLPC.
-
Dissolve SLPC: Add the deoxygenated solvent to the vial to achieve the desired final concentration of SLPC (e.g., 10 mg/mL). Gently swirl the vial to dissolve the lipid completely.
-
Inert Gas Overlay: Once the SLPC is fully dissolved, flush the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Seal and Store: Immediately and tightly seal the vial with the Teflon-lined cap.
-
Storage: Store the stock solution at -20°C or below. For long-term storage, -80°C is recommended.
Protocol 2: Quantification of Lipid Hydroperoxides using the Ferrous Oxidation-Xylenol Orange (FOX) Assay
This protocol provides a method for quantifying the primary products of SLPC oxidation.
Materials:
-
SLPC sample (e.g., from a stock solution or experimental sample)
-
FOX Reagent:
-
250 µM Ammonium ferrous sulfate
-
100 µM Xylenol orange
-
25 mM Sulfuric acid
-
4 mM Butylated hydroxytoluene (BHT) in methanol
-
-
Methanol (90%)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the SLPC sample in methanol.
-
Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the SLPC sample with 450 µL of the FOX reagent.
-
Incubation: Incubate the mixture at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance of the solution at 560 nm.
-
Quantification: Determine the concentration of lipid hydroperoxides by comparing the absorbance to a standard curve prepared with known concentrations of hydrogen peroxide or a lipid hydroperoxide standard.
Mandatory Visualizations
Caption: The lipid peroxidation chain reaction of SLPC.
Caption: Troubleshooting workflow for experiments involving SLPC.
Caption: Recommended workflow for handling SLPC.
Technical Support Center: Optimizing Drug Loading in SLPC Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing drug loading in sterically stabilized, poly(ethylene glycol)-coated liposomes (SLPC liposomes).
Frequently Asked Questions (FAQs)
Q1: What are the main methods for loading drugs into SLPC liposomes?
There are two primary methods for loading drugs into liposomes: passive and active loading.[1]
-
Passive Loading: This method involves encapsulating the drug during the liposome (B1194612) formation process.[2] Lipophilic (fat-soluble) drugs are typically dissolved with the lipids in an organic solvent before forming the lipid film, while hydrophilic (water-soluble) drugs are dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film.[2][3]
-
Active Loading (or Remote Loading): In this technique, the drug is loaded into pre-formed liposomes.[1] This is often achieved by creating a transmembrane gradient, such as a pH or ion gradient, which drives the drug into the liposome's aqueous core.[4][5][6] Active loading can achieve very high drug-to-lipid ratios and encapsulation efficiencies close to 100%.[6]
Q2: What factors influence the drug loading efficiency in SLPC liposomes?
Several factors can significantly impact drug encapsulation efficiency. These include:
-
Drug Properties: The physicochemical properties of the drug, such as its solubility, charge, and lipophilicity, play a crucial role.[7][8][9] For instance, more lipophilic drugs tend to have a higher drug loading and a sustained release profile.[10][11]
-
Lipid Composition: The choice of lipids and their ratios is critical. Factors like cholesterol content and the ratio of saturated to unsaturated lipids can influence bilayer rigidity and, consequently, drug loading.[12][13] For example, higher cholesterol and saturated lipid content can negatively affect the loading of some drugs.[12][13]
-
Drug-to-Lipid Ratio: There is an optimal drug-to-lipid ratio for achieving stable drug loading.[12][13] Exceeding this ratio can lead to physical instability of the liposomes. For paclitaxel-loaded long-circulating liposomes, a drug-lipid ratio of 1:60 was found to be optimal.[12][13]
-
Method of Preparation: The technique used to prepare the liposomes (e.g., thin-film hydration, extrusion, sonication) can affect their size, lamellarity, and, ultimately, drug encapsulation.[7]
-
pH and Ion Gradients (for Active Loading): The magnitude of the transmembrane gradient is a key driver for active loading.[5] The pH of the loading solution is also a critical factor in enhancing drug loading.[14][15]
Q3: How can I quantify the amount of drug loaded into my SLPC liposomes?
Accurately quantifying drug loading is essential. This involves separating the unencapsulated (free) drug from the liposome-encapsulated drug.[16][17] Common quantification techniques include:
-
Spectrophotometry (UV-Vis): A straightforward method for quantifying drugs that have a chromophore.[18]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for drug quantification.[18]
-
Nuclear Magnetic Resonance (¹H NMR): Can be used for the quantitative determination of drug concentration.[18]
-
Centrifugal Field-Flow Fractionation (CF3): This technique can separate free drug from liposomes and quantify the amount of each.[16][17]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of drug loading in SLPC liposomes.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Drug Encapsulation Efficiency | Poor drug-lipid interaction: The drug's properties (solubility, charge) may not be compatible with the chosen lipid bilayer.[9] | Optimize drug-to-lipid ratio. For ionizable drugs, adjust the buffer pH to create a favorable gradient for loading.[9] |
| Suboptimal liposome formulation: The lipid composition (e.g., cholesterol content) may be hindering drug encapsulation.[12][13] | Vary the lipid composition. For example, reducing cholesterol or saturated lipid content can sometimes improve loading for certain drugs.[12][13] | |
| Inefficient loading method: The chosen loading method (passive vs. active) may not be suitable for the drug. | Consider switching to an active loading method, especially for weakly basic or acidic drugs, as this can significantly increase encapsulation efficiency.[5][6] | |
| Unstable Drug Loading / Premature Leakage | Formulation instability: The prepared liposomes may not be stable, leading to drug leakage over time.[9] | Incorporate DSPE-PEG, which is known to enhance the stability of liposomes.[9] Ensure an adequate molar percentage of DSPE-PEG is used. Adding cholesterol can also improve stability.[9] |
| Chemical degradation of lipids: Hydrolysis or oxidation of the lipids can compromise the integrity of the liposome.[9] | Use a buffered solution to maintain a stable pH. [9] For unsaturated lipids, degas buffers and purge with an inert gas (e.g., nitrogen, argon) to minimize oxidation.[9] | |
| High drug-to-lipid ratio: Overloading the liposomes can lead to instability and drug precipitation.[12][13] | Optimize the drug-to-lipid ratio. A stability study with different ratios can help identify the optimal concentration that avoids instability.[12][13] | |
| Inconsistent Results Between Batches | Variability in liposome preparation: Inconsistent preparation methods can lead to variations in size and drug loading. | Standardize the preparation protocol. Ensure consistent parameters such as hydration time, temperature, and extrusion pressure and cycles.[12][13] The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid.[9] |
| Quality of raw materials: Impurities or variations in the lipids or drug can affect the final product.[9] | Use high-purity lipids and drugs from a reliable source. |
Experimental Protocols
Key Experiment: Preparation of SLPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing drug-loaded SLPC liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG 2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, ammonium (B1175870) sulfate (B86663) solution for active loading)
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the lipophilic drug (if applicable) in an organic solvent in a round-bottom flask.[3][19]
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[20]
-
Further dry the film under high vacuum to remove any residual solvent.[20]
-
-
Hydration:
-
Size Reduction (Extrusion):
-
Drug Loading (Active Method - Example with Ammonium Sulfate Gradient):
-
For active loading, hydrate the lipid film with an ammonium sulfate solution.
-
After extrusion, remove the external ammonium sulfate by dialysis or size exclusion chromatography to create an ion gradient.[14][15]
-
Add the drug to the liposome suspension and incubate at an elevated temperature (e.g., 60°C) to facilitate drug loading.
-
-
Purification:
Visualizations
Caption: Experimental workflow for preparing and characterizing drug-loaded SLPC liposomes.
References
- 1. Liposome Active Loading Technology - CD Formulation [formulationbio.com]
- 2. youtube.com [youtube.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005046643A2 - Method for drug loading in liposomes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. postnova.com [postnova.com]
- 17. news-medical.net [news-medical.net]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. scholar.valpo.edu [scholar.valpo.edu]
- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SLPC Vesicle Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Stearoyl-Lauroyl-Phosphatidylcholine (SLPC) vesicles. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common problems encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My SLPC vesicle suspension appears cloudy or has visible precipitates immediately after preparation. What is the likely cause?
Immediate aggregation upon formation often points to issues within the preparation process itself. The primary culprits are typically related to suboptimal hydration, incorrect temperature control, or inappropriate lipid concentration. It is also possible that the buffer conditions are not suitable for maintaining a stable vesicle suspension.
Q2: My SLPC vesicle suspension was stable initially but started to aggregate after storage. What could be the reason for this delayed aggregation?
Delayed aggregation is often a result of formulation instability over time. Key factors to consider include the storage temperature, the pH and ionic strength of the storage buffer, and potential lipid hydrolysis. For saturated phosphatidylcholines like SLPC, storage below their phase transition temperature can sometimes lead to structural changes and aggregation.
Q3: What is the phase transition temperature (Tm) of SLPC, and why is it important?
The phase transition temperature (Tm) of SLPC is -15.0 °C[1]. The Tm is a critical parameter in vesicle preparation and stability. It is the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For effective vesicle formation using methods like thin-film hydration, the hydration step should be carried out at a temperature above the Tm of the lipid with the highest transition temperature in the formulation[2][3]. Processing below the Tm can lead to the formation of unstable and irregular vesicle structures that are prone to aggregation[4].
Q4: Can the inclusion of other lipids in my SLPC formulation help prevent aggregation?
Yes, incorporating other lipids can significantly enhance vesicle stability. Including a small percentage of a charged lipid, such as phosphatidylglycerol (for a negative charge) or a cationic lipid, can increase the absolute zeta potential of the vesicles. A higher zeta potential leads to greater electrostatic repulsion between vesicles, thereby preventing aggregation[2]. The addition of cholesterol can also improve vesicle stability by modulating membrane fluidity and reducing the likelihood of fusion.
Troubleshooting Guide
Problem 1: Immediate Aggregation During Preparation
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Hydration of Lipid Film | Ensure the lipid film is thin and evenly distributed in the flask before hydration. Vortex the suspension vigorously during hydration to ensure all lipids are suspended. The hydration buffer should be at a temperature well above the Tm of SLPC (-15.0 °C)[1][3]. |
| Incorrect Processing Temperature | All processing steps, including hydration and extrusion, should be performed at a temperature above the lipid's Tm[2][4]. For SLPC, processing at room temperature is generally acceptable given its low Tm. |
| High Lipid Concentration | High lipid concentrations can increase the probability of vesicle collision and subsequent aggregation. Try preparing the vesicles at a lower lipid concentration. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the hydration buffer can significantly impact vesicle stability. For neutral lipids like SLPC, a pH close to neutral (7.0-7.4) is generally recommended. High ionic strength can screen surface charges and reduce electrostatic repulsion, leading to aggregation[4]. |
Problem 2: Aggregation During Storage
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | While storage at 4°C is common, for some saturated lipids, storing below their Tm can induce aggregation[4][5]. Monitor for any signs of instability over time. Given SLPC's low Tm of -15.0 °C, storage at 4°C should be in the liquid-crystalline phase[1]. |
| Changes in pH or Ionic Strength | Ensure the storage buffer has adequate buffering capacity to maintain a stable pH. Avoid storing in pure water, as this can lead to osmotic stress and vesicle fusion. |
| Lipid Hydrolysis | Over time, phospholipids (B1166683) can hydrolyze, leading to the formation of lysolipids and free fatty acids, which can destabilize the vesicles. Storing at low temperatures (e.g., 4°C) can slow down this degradation process[4]. |
| Lack of Steric Stabilization | For long-term stability, consider incorporating a small percentage of PEGylated lipids into the formulation. The polyethylene (B3416737) glycol (PEG) chains provide a protective layer that sterically hinders vesicle aggregation. |
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative impact of key parameters on the stability of phosphatidylcholine vesicles. Note that specific quantitative data for SLPC is limited; therefore, these tables are based on general principles and data from similar saturated lipids like DPPC and DSPC. Empirical validation for your specific SLPC formulation is highly recommended.
Table 1: Effect of pH on Vesicle Stability (based on general phosphatidylcholine behavior)
| pH Range | Expected Zeta Potential | Aggregation Tendency | Notes |
| < 4 | May become slightly positive | Increased | Extreme pH can alter headgroup conformation and lead to instability[4]. |
| 4 - 6 | Slightly negative | Moderate | |
| 6 - 8 | Near neutral to slightly negative | Low | Optimal range for neutral phosphatidylcholine vesicles[4]. |
| > 8 | Becomes more negative | Increased | High pH can promote lipid hydrolysis. |
Table 2: Effect of Ionic Strength on Vesicle Stability (based on general phosphatidylcholine behavior)
| Ionic Strength (NaCl) | Expected Effect on Surface Charge | Aggregation Tendency | Notes |
| Low (< 10 mM) | Minimal charge screening | Low | Electrostatic repulsion is more effective. |
| Medium (10 - 150 mM) | Increased charge screening | Moderate to High | Reduced electrostatic repulsion can lead to aggregation[4]. |
| High (> 150 mM) | Significant charge screening | High | Strong screening of surface charges significantly reduces repulsive forces. |
Table 3: Effect of Temperature on Vesicle Stability (for saturated phosphatidylcholines)
| Temperature Range | Vesicle State | Aggregation Tendency | Notes |
| Below Tm (-15.0 °C for SLPC) | Gel Phase | Can be high | Increased membrane rigidity and altered vesicle shape can promote aggregation[4][5]. |
| Around Tm | Transition Phase | Variable | Phase separation and defects in the bilayer can lead to instability. |
| Above Tm | Liquid-Crystalline Phase | Low | Vesicles are generally more stable and less prone to aggregation. |
Experimental Protocols
Protocol: Preparation of SLPC Vesicles by Thin-Film Hydration
This protocol describes a general method for preparing unilamellar SLPC vesicles. Optimization may be required for specific applications.
Materials:
-
Stearoyl-Lauroyl-Phosphatidylcholine (SLPC)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of SLPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution[3][6]. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure. A water bath set to a temperature above the solvent's boiling point but below the lipid's degradation temperature can be used to facilitate evaporation. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To remove any residual solvent, place the flask under high vacuum for at least 2 hours, or overnight[7][8].
-
Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. b. The hydration should be performed at a temperature above the Tm of SLPC (-15.0 °C)[1]. Hydrating at room temperature is sufficient. c. Agitate the flask by vortexing or manual shaking to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky[9].
-
Size Reduction (Extrusion): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Pass the suspension through the membrane a minimum of 11 times. This process will reduce the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The suspension should become less opaque after successful extrusion. d. The final vesicle suspension can be stored at 4°C.
Visualization
Troubleshooting Workflow for SLPC Vesicle Aggregation
The following diagram illustrates a logical workflow to identify and resolve common causes of SLPC vesicle aggregation.
A troubleshooting workflow for identifying and resolving the causes of SLPC vesicle aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipid Vesicle Aggregation Induced by Cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SLPC (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine) Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of SLPC to prevent hydrolysis and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is SLPC and why is its stability important?
A1: SLPC, or 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine, is a specific type of phosphatidylcholine, a class of phospholipids (B1166683) that are fundamental components of cell membranes.[1][][3] Its stability is critical for research applications as degradation can impact the integrity of model membranes, the accuracy of signaling pathway studies, and the efficacy of lipid-based drug delivery systems.
Q2: What is hydrolysis in the context of SLPC?
A2: Hydrolysis is a chemical reaction where water molecules break the ester bonds in the SLPC molecule. This process leads to the formation of degradation products, primarily lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids (stearic acid and linoleic acid).[4] The accumulation of these degradation products can alter the physicochemical properties of SLPC-containing formulations and interfere with experimental results.
Q3: What are the main factors that promote SLPC hydrolysis?
A3: The primary factors that accelerate the hydrolysis of SLPC are:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the breakdown of the ester bonds in phospholipids. The optimal pH for stability for many phosphatidylcholines is around 6.5.[4]
-
Moisture: As water is a reactant in hydrolysis, the presence of moisture is a direct contributor to degradation.
Q4: How can I detect if my SLPC has undergone hydrolysis?
A4: Hydrolysis can be detected by analyzing the sample for the presence of degradation products. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A straightforward method to separate SLPC from its more polar hydrolysis products like lyso-PC.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the remaining SLPC and the formed degradation products.[4][5][6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it allows for the definitive identification and characterization of SLPC and its degradation products.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results (e.g., altered membrane fluidity, inconsistent cell response) | SLPC may have degraded due to hydrolysis. | 1. Verify the storage conditions of your SLPC stock. 2. Test a sample of your SLPC for degradation products using TLC or HPLC. 3. If degradation is confirmed, discard the old stock and use a fresh vial of SLPC. |
| Oily or gummy appearance of powdered SLPC | The powder has likely absorbed moisture from the atmosphere, which can accelerate hydrolysis. | 1. Always allow the container to warm to room temperature before opening to prevent condensation. 2. Handle the powder in a dry, inert atmosphere (e.g., a glove box with nitrogen or argon). 3. For long-term storage, it is recommended to dissolve the SLPC in a suitable organic solvent. |
| Precipitation or phase separation in SLPC solutions | This may indicate significant hydrolysis, as the degradation products can have different solubility properties. | 1. Confirm the identity of the precipitate by analytical methods if possible. 2. Prepare fresh solutions from a reliable SLPC stock. 3. Ensure the storage solvent is appropriate and has been properly dried. |
| Inconsistent results between different batches of SLPC | Variations in the initial quality or handling of different batches can lead to differing levels of degradation. | 1. Always source high-purity SLPC from a reputable supplier. 2. Perform a quality control check (e.g., by TLC) on new batches upon receipt. 3. Standardize your storage and handling procedures for all batches. |
Data Presentation: Storage Condition Guidelines
The following tables summarize the recommended storage conditions to minimize SLPC hydrolysis.
Table 1: Recommended Storage Conditions for SLPC
| Form | Temperature | Atmosphere | Duration | Container |
| Powder | -20°C or below | Inert gas (Argon or Nitrogen) | Long-term | Tightly sealed glass vial with a Teflon-lined cap |
| In Organic Solvent | -20°C | Inert gas (Argon or Nitrogen) | Long-term | Tightly sealed glass vial with a Teflon-lined cap |
| Aqueous Dispersion | 2-8°C | N/A | Short-term (days) | Sterile, sealed container |
Table 2: Influence of Experimental Conditions on SLPC Stability
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Acidic (<6) | Increased | Buffer experiments to a pH of ~6.5 where possible. |
| Neutral (~6.5) | Minimum | Ideal for maintaining stability in aqueous solutions.[4] | |
| Basic (>7) | Increased | Avoid prolonged exposure to basic conditions. | |
| Temperature | < -20°C | Very Low | Recommended for long-term storage. |
| 4°C | Low | Suitable for short-term storage of aqueous dispersions. | |
| Room Temp (~25°C) | Moderate | Minimize time at room temperature during experiments. | |
| > 40°C | High | Avoid, as hydrolysis is significantly accelerated.[4][5] | |
| Solvent | Dry, aprotic organic solvents | Very Low | Recommended for stock solutions (e.g., chloroform, ethanol). |
| Aqueous buffers | Variable (pH-dependent) | Prepare fresh for experiments and use promptly. |
Experimental Protocols
Protocol 1: Forced Degradation Study of SLPC
This protocol is designed to intentionally degrade SLPC to identify its hydrolysis products and assess the stability-indicating capability of an analytical method.
-
Preparation of SLPC Stock Solution: Prepare a 1 mg/mL stock solution of SLPC in a suitable organic solvent (e.g., methanol (B129727) or chloroform).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of SLPC stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of SLPC stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of SLPC stock with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Control: Mix 1 mL of SLPC stock with 1 mL of the solvent used for the stock solution. Store at -20°C.
-
-
Sample Neutralization: After incubation, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze all samples (acid, base, neutral, and control) using TLC or HPLC-MS to identify and quantify the degradation products.
Protocol 2: Thin-Layer Chromatography (TLC) for Hydrolysis Detection
-
Plate Preparation: Use a silica (B1680970) gel TLC plate. Draw a faint pencil line about 1 cm from the bottom.
-
Spotting: Dissolve the SLPC sample in a volatile solvent like chloroform. Spot a small amount onto the pencil line. Also, spot standards of SLPC and lyso-PC if available.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., chloroform:methanol:water, 65:25:4 v/v/v). Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and let it dry. Visualize the spots using an appropriate stain, such as phosphomolybdic acid spray followed by gentle heating, or iodine vapor.
-
Interpretation: The intact SLPC will have a higher Rf value (travels further up the plate) than the more polar hydrolysis product, lyso-PC.
Visualizations
Caption: Diagram illustrating the hydrolysis of SLPC into its primary degradation products.
Caption: A typical experimental workflow for evaluating the stability of SLPC under stress conditions.
References
- 1. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]
- 3. CAS#:27098-24-4 | this compound | Chemsrc [chemsrc.com]
- 4. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis kinetics of phospholipids in thermally stressed intravenous lipid emulsion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reducing Leakage from Lipid-Based Drug Delivery Systems
Disclaimer: The term "SLPC-based drug delivery systems" is not a standard scientific acronym. This technical support center addresses common leakage issues in widely used lipid-based drug delivery systems such as Liposomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) . The principles and troubleshooting strategies discussed here are broadly applicable to nanoparticle-based drug delivery.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with drug leakage from lipid-based nanoparticles.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments related to drug leakage.
| Observed Problem | Potential Cause | Suggested Solution |
| High initial burst release of the encapsulated drug. | 1. The drug is adsorbed to the nanoparticle surface. 2. The drug has low solubility in the lipid matrix. 3. High temperature during preparation caused drug partitioning to the aqueous phase.[1] | 1. Optimize the purification process (e.g., dialysis, size exclusion chromatography) to remove unencapsulated drug. 2. Select a lipid in which the drug has higher solubility.[2] 3. For SLNs, conduct the production at room temperature to minimize drug partitioning into the aqueous phase.[1] |
| Significant drug leakage during storage. | 1. The lipid matrix is undergoing polymorphic transitions, leading to drug expulsion.[1][3] 2. The formulation is physically unstable, leading to aggregation and fusion of nanoparticles.[4] 3. The storage conditions (temperature, pH) are suboptimal. | 1. For SLNs, consider transitioning to an NLC formulation by incorporating a liquid lipid to create a less ordered crystal lattice.[5] 2. Incorporate charged lipids or PEGylated lipids to increase electrostatic and steric repulsion between nanoparticles.[4][6] 3. Store the formulation at a recommended temperature (often 4°C) and ensure the buffer pH is optimal for both drug and nanoparticle stability. |
| Inconsistent drug release profiles between batches. | 1. Variations in preparation parameters (e.g., homogenization speed, sonication time, temperature). 2. Inconsistent particle size and size distribution.[1] 3. Variability in the quality of raw materials (lipids, surfactants). | 1. Standardize all preparation parameters and document them meticulously for each batch. 2. Optimize and control the particle size and polydispersity index (PDI). Smaller particles with a larger surface area can lead to faster drug release.[1] 3. Use high-purity, well-characterized raw materials from a reliable supplier. |
| Low drug encapsulation efficiency. | 1. Poor solubility of the drug in the chosen lipid(s).[2][7] 2. The drug is leaking out during the preparation process. 3. The chosen drug loading method is inefficient.[4] | 1. Screen different lipids to find one with optimal drug solubility. For NLCs, adjusting the solid lipid to liquid lipid ratio can improve loading.[8] 2. Optimize preparation parameters such as temperature and shear forces to minimize drug leakage.[4] 3. For passive loading, ensure the drug is fully dissolved. For active loading (e.g., pH gradient in liposomes), confirm the integrity and magnitude of the gradient.[4] |
| Drug degradation within the nanoparticle. | 1. The high temperature or shear forces during preparation are degrading the drug. 2. The pH within the nanoparticle core is not suitable for the drug's stability. | 1. Consider using a cold homogenization technique for temperature-sensitive drugs.[9] 2. Adjust the pH of the hydration or aqueous phase to a range where the drug is most stable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of drug leakage from lipid-based nanoparticles?
A1: Drug leakage from lipid-based nanoparticles can be attributed to several factors. A primary cause is the physical and chemical instability of the nanoparticle. For instance, in Solid Lipid Nanoparticles (SLNs), the lipid matrix can undergo polymorphic transitions during storage, changing from a less ordered to a more stable, crystalline form. This process reduces the imperfections in the crystal lattice where the drug is housed, leading to drug expulsion.[1][3] Other significant causes include high initial burst release due to surface-adsorbed drug, nanoparticle aggregation and fusion, and suboptimal formulation components (e.g., inappropriate lipid or surfactant choice).[1][4]
Q2: How does the choice of lipid affect drug leakage?
A2: The choice of lipid is a critical determinant of drug encapsulation and retention. The drug's solubility in the lipid matrix is crucial for achieving high encapsulation efficiency and minimizing leakage.[2] The structure and crystallinity of the lipid also play a significant role. Highly ordered, crystalline solid lipids (as in SLNs) are more prone to drug expulsion over time.[3] In contrast, Nanostructured Lipid Carriers (NLCs), which incorporate a liquid lipid, have a less ordered matrix that can better accommodate the drug and reduce leakage.[5] For liposomes, the phase transition temperature of the phospholipids (B1166683) and the inclusion of cholesterol are key factors in modulating membrane fluidity and permeability.[10]
Q3: What role do surfactants play in preventing drug leakage?
A3: Surfactants, or emulsifiers, are essential for stabilizing the nanoparticle dispersion and preventing aggregation, which can indirectly reduce leakage by maintaining the integrity of individual nanoparticles.[2] The type and concentration of the surfactant can influence particle size, surface charge, and the overall stability of the formulation.[11] An appropriate surfactant can also improve drug encapsulation by forming a stable interface between the lipid core and the aqueous phase. However, high concentrations of some surfactants can also increase drug release, so optimization is key.[1]
Q4: How can I improve the stability of my nanoparticle formulation to reduce leakage?
A4: Improving formulation stability is a multi-faceted approach. Key strategies include:
-
Optimizing Lipid Composition: For SLNs, transitioning to NLCs by adding a liquid lipid can prevent drug expulsion.[5] For liposomes, incorporating cholesterol can enhance membrane packing and reduce permeability.[4]
-
Surface Modification: The inclusion of PEGylated lipids creates a "stealth" layer that provides steric hindrance, preventing aggregation and opsonization.[6][10]
-
Controlling Particle Size and Charge: A narrow particle size distribution and a sufficient surface charge (zeta potential) can prevent particle aggregation through electrostatic repulsion.[4]
-
Proper Storage Conditions: Storing formulations at the appropriate temperature (typically refrigerated) and pH is crucial to slow down degradation processes and polymorphic transitions.
Q5: What is the difference between SLNs and NLCs in terms of drug leakage?
A5: The primary difference lies in the composition and structure of their lipid core. SLNs are composed of solid lipids, which can form a highly ordered crystalline structure. This ordered arrangement can lead to drug expulsion during storage as the lipid recrystallizes into a more stable polymorphic form.[12] NLCs were developed to overcome this limitation. They are a second generation of lipid nanoparticles that contain a blend of solid and liquid lipids.[5] This mixture creates a less ordered, imperfect lipid matrix, which provides more space for the drug molecules and reduces the likelihood of their expulsion, thus improving drug loading and reducing leakage during storage.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of formulation variables on key nanoparticle properties related to drug leakage.
Table 1: Effect of Lipid Composition on Nanoparticle Characteristics
| Lipid Composition (Solid Lipid: Liquid Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Cumulative Drug Release after 48h (%) | Reference |
| Compritol 888 ATO : Softigen (N3) | 150 - 200 | < 0.3 | > 85 | Sustained | [13] |
| Dynasan 114 : Acconon-C-44 EP/NF | > 300 | > 0.4 | < 70 | Slower | [13] |
| Anastrozole NLC (FP20) | 85.9 | 0.229 | 97.4 | 91.64 | [14] |
Table 2: Influence of Surfactant Type and Concentration
| Surfactant System | Surfactant Concentration (%) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Lecithin and Poloxamer 188 | Not Specified | Not Specified | Not Specified | 50 - 60 | [15] |
| Tween 80 and Poloxamer 407 | Not Specified | Decreases with increasing Tween 80 | -41.1 (Optimized) | 97.4 (Optimized) | [14] |
Detailed Experimental Protocols
Protocol 1: In Vitro Drug Release Study using Dialysis Method
This protocol is used to determine the rate and extent of drug release from the nanoparticle formulation over time.
Materials:
-
Nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass)
-
Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4, often containing a small amount of surfactant like Tween 80 to maintain sink conditions)
-
Thermostatically controlled shaker or water bath (37°C)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Loading: Accurately pipette a known volume (e.g., 1-2 mL) of the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a defined volume of pre-warmed release medium (e.g., 100 mL).
-
Incubation: Place the entire setup in a shaker or water bath set at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative % Release = [(Concentration at time t × Volume of release medium) + Σ(Concentration at previous times × Volume of sample withdrawn)] / (Initial amount of drug in nanoparticles) × 100
Protocol 2: Quantification of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol determines the amount of drug successfully entrapped within the nanoparticles.
Materials:
-
Nanoparticle suspension
-
Centrifugal filter units (with an appropriate MWCO to retain nanoparticles)
-
Solvent capable of disrupting the nanoparticles and dissolving the drug (e.g., methanol, Triton X-100)
-
Analytical instrument for drug quantification
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension.
-
Separate the unencapsulated (free) drug from the nanoparticles using a centrifugal filter unit. Centrifuge according to the manufacturer's instructions.
-
Collect the filtrate containing the free drug.
-
Quantify the amount of free drug in the filtrate (W_free).
-
-
Determination of Total Drug:
-
Take the same known volume of the original nanoparticle suspension.
-
Add a sufficient amount of a suitable solvent to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the total amount of drug in this disrupted suspension (W_total).
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(W_total - W_free) / W_total] × 100
-
Drug Loading (DL %): First, determine the weight of the nanoparticles in the initial volume. This can be done by lyophilizing a known volume of the purified nanoparticle suspension. DL (%) = [(W_total - W_free) / Weight of nanoparticles] × 100
-
Visual Guides (Graphviz Diagrams)
Caption: Troubleshooting workflow for addressing drug leakage issues.
Caption: Key factors influencing drug leakage from lipid nanoparticles.
Caption: Workflow for determining Encapsulation Efficiency (EE) and Drug Loading (DL).
References
- 1. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 11. longdom.org [longdom.org]
- 12. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
Technical Support Center: Controlling Vesicle Size in SLPC Extrusions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extrusion of Soy PC (SLPC) liposomes.
Troubleshooting Guide
This section addresses common problems encountered during SLPC vesicle extrusion, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI) | - Insufficient number of extrusion passes.- Membrane clogging or tearing.- Inadequate initial disruption of multilamellar vesicles (MLVs). | - Increase the number of extrusion passes (e.g., in increments of 5-10). A minimum of 10-21 passes is often recommended.[1][2]- Ensure the extruder is assembled correctly and the membrane is intact. Consider using two stacked membranes for better homogeneity.[2][3]- Pretreat the lipid suspension with 5-10 freeze-thaw cycles or sonication before extrusion to break down large MLVs.[2][4][5] |
| Vesicle size significantly larger than membrane pore size | - Membrane has torn or ruptured during extrusion.- High lipid concentration leading to aggregation.- High extrusion pressure causing membrane deformation. | - Replace the polycarbonate membrane. Ensure the support drain disc is properly placed.[2]- Reduce the lipid concentration. A typical starting concentration is 10-20 mg/mL.[2][3]- Reduce the extrusion pressure. Apply gentle, steady pressure.[2] For larger pore sizes (e.g., 400 nm), lower pressures (~25 psi) are recommended, while for smaller pores (e.g., 30 nm), higher pressures (~400-500 psi) can be optimal.[5] |
| Difficulty extruding the sample (high back pressure) | - High lipid concentration.- Clogged membrane.- Extrusion temperature is too low. | - Dilute the lipid suspension.[2]- Disassemble the extruder and clean or replace the membrane and support filters.[2] Prefiltering the suspension through a larger pore size can also help prevent clogging.[4]- Ensure the extrusion temperature is above the phase transition temperature (Tm) of the lipid. For SLPC, extrusion is typically performed at room temperature. |
| Sample leakage during extrusion | - Leakage from the extruder assembly.- Adsorption of lipids to the membrane and syringes. | - Ensure all connections in the extruder are tight. Check O-rings for damage.[2]- To minimize loss, use a smaller extruder for small sample volumes. Some sample loss is unavoidable.[2][6] |
| Low encapsulation efficiency | - Drug leakage during extrusion.- Insufficient hydration of the lipid film.- Unfavorable lipid-to-drug ratio. | - Reduce the number of extrusion passes or the extrusion pressure.[2]- Ensure the lipid film is fully hydrated to form well-defined MLVs before extrusion.[2]- Optimize the lipid-to-drug ratio. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the control of vesicle size during SLPC extrusion.
Q1: How does the membrane pore size affect the final vesicle size?
The membrane pore size is a primary determinant of the final vesicle size. Generally, extruding a liposome (B1194612) suspension through a membrane with a specific pore size will produce vesicles with a diameter close to that pore size.[3][4] However, the final vesicle size is often slightly larger than the pore diameter due to the elastic properties of the lipid bilayer.[7]
Q2: What is the effect of the number of extrusion passes on vesicle size and PDI?
Increasing the number of extrusion passes generally leads to a smaller average vesicle diameter and a lower PDI, indicating a more homogeneous size distribution.[1][3] The effect is most significant in the initial passes, with the size and PDI values plateauing after a certain number of passes, typically between 10 and 21.
Q3: How does lipid concentration influence the extrusion process and final vesicle size?
Higher lipid concentrations can lead to increased back pressure, making extrusion more difficult and potentially causing membrane clogging.[2][8] While some studies suggest that lipid concentration has a minor effect on the final vesicle size within a certain range, very high concentrations can lead to the formation of larger vesicles or aggregates.[9][10] A typical working concentration for SLPC is 10-20 mg/mL.[2][3]
Q4: What is the optimal temperature for extruding SLPC liposomes?
Extrusion should be performed at a temperature above the lipid's phase transition temperature (Tm) to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and passage through the membrane.[4] For SLPC, which has a Tm below 0°C, extrusion can be effectively carried out at room temperature.
Q5: Can I use pre-treatment methods before extrusion?
Yes, pre-treatment methods are highly recommended to improve the efficiency and outcome of the extrusion process. Subjecting the initial multilamellar vesicle (MLV) suspension to freeze-thaw cycles (typically 5-10 cycles) or sonication helps to break down large lipid aggregates.[2][4][5] This pre-treatment reduces the risk of membrane clogging and results in a more uniform size distribution of the final vesicles.[4]
Experimental Protocols
Protocol 1: Preparation of SLPC Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol details the preparation of LUVs with a target diameter of approximately 100 nm.
Materials:
-
Soy PC (SLPC) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder kit
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes (1 mL)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas
-
Liquid nitrogen
-
Warm water bath (above SLPC Tm)
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of SLPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Size Reduction (Optional but Recommended):
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. To enhance homogeneity, two membranes can be stacked.[3]
-
Transfer the lipid suspension to one of the gas-tight syringes.
-
Connect the syringe to the extruder and an empty syringe to the other side.
-
Gently and steadily push the lipid suspension through the membrane from one syringe to the other. This constitutes one pass.
-
Repeat the extrusion for a total of 11-21 passes.[2]
-
Collect the final unilamellar liposome suspension.
-
-
Characterization:
Data Presentation: Influence of Extrusion Parameters on Vesicle Size
The following table summarizes the expected impact of key extrusion parameters on the final vesicle size and PDI of SLPC liposomes.
| Parameter | Condition 1 | Result 1 (Size, PDI) | Condition 2 | Result 2 (Size, PDI) |
| Pore Size | 100 nm | ~110-130 nm, <0.1 | 200 nm | ~210-240 nm, <0.2 |
| Number of Passes | 5 passes | Larger size, higher PDI | 21 passes | Smaller size, lower PDI |
| Lipid Concentration | 10 mg/mL | Optimal extrusion | 50 mg/mL | High back pressure, potential for larger vesicles |
| Pre-treatment | None | Risk of clogging, higher PDI | Freeze-Thaw | Smoother extrusion, lower PDI |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions and equipment.
Visualizations
References
- 1. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. liposomes.ca [liposomes.ca]
- 4. sterlitech.com [sterlitech.com]
- 5. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 12. mdpi.com [mdpi.com]
- 13. 2.5. Liposome Characterization and Stability Measurement [bio-protocol.org]
Validation & Comparative
SLPC vs. POPC: A Comparative Guide for Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate model lipids is a critical determinant for the success of in vitro and in silico studies of biological membranes. The physical properties of the lipid bilayer, particularly its fluidity, directly impact the function of embedded proteins and the interaction with exogenous molecules such as drug candidates. This guide provides a detailed comparison of two commonly used phosphatidylcholines, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), in the context of membrane fluidity studies.
Executive Summary
Both SLPC and POPC are essential components of biological membranes and are frequently used to create model lipid bilayers. Their primary difference lies in their acyl chain composition. SLPC contains a saturated stearoyl (18:0) chain and a polyunsaturated linoleoyl (18:2) chain, while POPC has a saturated palmitoyl (B13399708) (16:0) chain and a monounsaturated oleoyl (B10858665) (18:1) chain. This seemingly subtle distinction in their chemical structures leads to significant differences in their physical properties and, consequently, the fluidity of the membranes they form.
Quantitative Data Comparison
The biophysical characteristics of SLPC and POPC are summarized in the table below. These parameters are crucial for understanding and predicting the behavior of membrane models in various experimental settings.
| Property | SLPC (18:0/18:2) | POPC (16:0/18:1) |
| Transition Temperature (Tm) | -13.7 °C | -2 °C |
| Area per Lipid | Not readily available in literature; expected to be larger than POPC due to the higher degree of unsaturation in the linoleoyl chain. | ~64 - 70.5 Ų[1][2][3] |
| Membrane Thickness | Not readily available in literature; expected to be thinner than POPC due to increased disorder from the linoleoyl chain. | Hydrophobic thickness: ~26.7 Å[]; Total bilayer thickness: ~38.5 - 46.6 Å[3][5][6] |
| Lateral Diffusion Coefficient | Not readily available in literature; expected to be higher than POPC, indicating greater fluidity. | ~1-2 x 10⁻⁷ cm²/s[7][8][9] |
Deciphering the Differences: The Impact of Acyl Chain Composition
The lower transition temperature of SLPC compared to POPC is a direct consequence of the two double bonds in its linoleoyl chain, which introduce significant kinks. These kinks disrupt the orderly packing of the lipid tails, reducing the van der Waals interactions between adjacent molecules. This disruption leads to a more disordered and, therefore, more fluid membrane at lower temperatures.
While specific experimental values for the area per lipid, membrane thickness, and lateral diffusion coefficient of SLPC are not as widely reported as for POPC, we can infer its properties based on established principles of lipid biophysics. The increased unsaturation in SLPC is expected to result in a larger area per lipid molecule, a thinner membrane due to the disordered acyl chains, and a higher lateral diffusion coefficient, all of which are indicative of a more fluid membrane compared to POPC at the same temperature.
Experimental Protocols
To facilitate the replication and validation of membrane fluidity studies, detailed protocols for key experimental techniques are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of a lipid bilayer.
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a solution of the desired lipid (SLPC or POPC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing vigorously above the lipid's Tm. This will form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
Accurately weigh an aliquot of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Use an identical empty pan as a reference.
-
Place both pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition.
-
Record the differential heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.[10][11][12][13][14]
-
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A lower anisotropy value corresponds to higher rotational freedom and thus greater membrane fluidity.
Protocol:
-
Probe Incorporation:
-
Prepare liposomes as described in the DSC protocol.
-
Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to the liposome suspension at a low molar ratio (e.g., 1:500 probe:lipid) to avoid self-quenching.
-
Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow for probe incorporation into the bilayer.
-
-
Anisotropy Measurement:
-
Dilute the labeled liposome suspension to a suitable concentration to avoid inner filter effects.
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~350 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic or coarse-grained view of the dynamic behavior of lipid bilayers, allowing for the calculation of various physical properties.
Protocol (using GROMACS):
-
System Setup:
-
Obtain the structure files for the desired lipid (SLPC or POPC) from a database or build it using molecular modeling software.
-
Use a tool like gmx insert-molecules or a pre-built bilayer from a repository to generate the initial lipid bilayer configuration.
-
Solvate the system with water using gmx solvate.
-
Add ions to neutralize the system and achieve the desired salt concentration using gmx genion.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM36, AMBER) that is well-parameterized for lipids.
-
Define the simulation box dimensions and periodic boundary conditions.
-
Set up the simulation parameters in the .mdp file, including the integration timestep (e.g., 2 fs), temperature and pressure coupling algorithms (e.g., Nosé-Hoover and Parrinello-Rahman), and electrostatic interaction calculations (e.g., PME).
-
-
Equilibration and Production Run:
-
Perform energy minimization to remove steric clashes.
-
Run a series of short equilibration simulations with position restraints on the lipid heavy atoms, gradually releasing the restraints to allow the system to relax.
-
Conduct the final production run without restraints for a sufficient length of time (nanoseconds to microseconds) to sample the desired membrane properties.
-
-
Analysis:
-
Use GROMACS analysis tools to calculate properties such as the area per lipid (gmx energy), bilayer thickness (from density profiles), and lateral diffusion coefficient (gmx msd).
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for comparing the fluidity of SLPC and POPC membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | C44H84NO8P | CID 6441487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-stearoyl-2-linoleoyl-sn-glycero-3- phosphocholine [myskinrecipes.com]
- 7. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations of unsaturated lipid bilayers | Semantic Scholar [semanticscholar.org]
- 9. Slp-coated liposomes for drug delivery and biomedical applications: potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PE(18:0/18:2(9Z,12Z)) | C41H78NO8P | CID 9546749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 12. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]
- 13. Molecular dynamics investigation of dynamical properties of phosphatidylethanolamine lipid bilayers for Journal of Chemical Physics - IBM Research [research.ibm.com]
- 14. CAS#:27098-24-4 | this compound | Chemsrc [chemsrc.com]
- 15. 1-Linoleoyl-2-stearoyl-sn-glycero-3-phosphocholine | C44H84NO8P | CID 15378085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
A Comparative Guide to SLPC and DOPC in Model Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common phospholipids (B1166683) used in the creation of model lipid bilayers: 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). Understanding the distinct biophysical properties of these lipids is crucial for designing biologically relevant membrane models for drug interaction studies, membrane protein reconstitution, and fundamental research in cell membrane biology.
Fundamental Structural Differences
The primary difference between SLPC and DOPC lies in the composition of their acyl chains, which significantly influences their behavior in a lipid bilayer.
-
SLPC (this compound) is a mixed-chain phospholipid. It possesses a saturated 18-carbon stearoyl chain at the sn-1 position and a polyunsaturated 18-carbon linoleoyl chain with two double bonds at the sn-2 position. This asymmetry in saturation gives SLPC unique packing properties.[][2]
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a symmetric-chain monounsaturated phospholipid. It has two 18-carbon oleoyl (B10858665) chains, each with a single double bond, at both the sn-1 and sn-2 positions.
This structural variance leads to differences in membrane fluidity, thickness, and packing, which are critical parameters in model membrane studies.
Data Presentation: Biophysical Properties
The differing acyl chain compositions of SLPC and DOPC result in distinct biophysical properties of the bilayers they form. The following table summarizes key parameters.
| Property | SLPC (18:0/18:2 PC) | DOPC (18:1/18:1 PC) | Significance of the Difference |
| Acyl Chain Composition | Asymmetric: one saturated (stearoyl), one polyunsaturated (linoleoyl) | Symmetric: two monounsaturated (oleoyl) | The asymmetry and higher degree of unsaturation in SLPC lead to less efficient packing and increased membrane flexibility. |
| Phase Transition Temp. (Tm) | -15.0 °C | -16.5 °C to -21 °C | Both lipids form fluid bilayers at typical experimental temperatures (e.g., room temperature, 37°C). The slightly lower Tm of DOPC reflects the disorder introduced by two kinked chains. |
| Area per Lipid | Data not readily available in reviewed literature; expected to be larger than DOPC due to the polyunsaturated chain. | ~67.4 Ų to 72.5 Ų (experimental and simulation) | A larger area per lipid indicates looser lipid packing and increased membrane fluidity. The polyunsaturated linoleoyl chain of SLPC likely creates more disorder and occupies a larger area than the monounsaturated oleoyl chains of DOPC. |
| Bilayer Thickness | Data not readily available in reviewed literature; expected to be thinner than a saturated lipid bilayer but comparable to or slightly thinner than DOPC. | ~36.9 Å to 38.6 Å (experimental and simulation) | Bilayer thickness is influenced by acyl chain length and packing. The increased disorder of the polyunsaturated chain in SLPC may lead to a slightly thinner bilayer compared to more ordered systems. |
| Membrane Fluidity/Flexibility | High, due to the asymmetric and polyunsaturated nature of the acyl chains.[] | High, due to the two monounsaturated acyl chains. | The presence of the highly flexible linoleoyl chain in SLPC likely results in a more fluid and flexible bilayer compared to the monounsaturated DOPC. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon experimental findings. Below are protocols for key techniques used to characterize lipid bilayers.
Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)
This protocol describes the vesicle fusion method for forming a supported lipid bilayer on a mica substrate.
-
Liposome Preparation:
-
Dissolve the desired lipid (SLPC or DOPC) in chloroform (B151607) in a glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Vortex the suspension to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear, or extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
SLB Formation on Mica:
-
Cleave a mica disc to obtain a fresh, atomically flat surface.
-
Place the mica disc in a fluid cell.
-
Add the SUV suspension to the mica surface.
-
Incubate at a temperature above the lipid's phase transition temperature to promote vesicle fusion and bilayer formation.
-
Gently rinse the surface with buffer to remove excess vesicles.
-
-
AFM Imaging:
-
Image the SLB in the same buffer using tapping mode AFM to characterize the bilayer's morphology, homogeneity, and to identify any defects.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.
-
System Setup:
-
Use a membrane builder tool (e.g., CHARMM-GUI) to generate the initial coordinates for a hydrated lipid bilayer containing either SLPC or DOPC.
-
Specify the number of lipids per leaflet and the desired hydration level.
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Simulation Protocol:
-
Choose an appropriate force field (e.g., CHARMM36, GROMOS).
-
Perform energy minimization to remove any steric clashes.
-
Equilibrate the system in several steps, gradually releasing restraints on different parts of the system (ions, water, lipid headgroups, lipid tails) while maintaining constant temperature and pressure (NPT ensemble).
-
Run the production simulation for a sufficient duration (nanoseconds to microseconds) to sample the equilibrium properties of the bilayer.
-
-
Data Analysis:
-
Analyze the simulation trajectory to calculate properties such as the area per lipid, bilayer thickness, deuterium (B1214612) order parameters, and lateral diffusion coefficients.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structure of lipid vesicles in solution.
-
Sample Preparation:
-
Prepare unilamellar vesicles of SLPC or DOPC at a known concentration in a buffer with a well-defined electron density.
-
Load the vesicle suspension into a thin-walled quartz capillary.
-
-
Data Acquisition:
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector (q).
-
-
Data Analysis:
-
Subtract the scattering from the buffer.
-
Model the scattering data using a form factor that describes the electron density profile of the lipid bilayer. This allows for the determination of parameters such as the bilayer thickness and the area per lipid.
-
Influence on Membrane Protein Function
The biophysical properties of the surrounding lipid bilayer can significantly impact the structure and function of membrane proteins.
-
Membrane Fluidity and Protein Dynamics: The higher fluidity and flexibility of SLPC bilayers, compared to more saturated lipids, would likely facilitate the conformational changes and lateral diffusion of embedded proteins. While DOPC also forms a fluid bilayer, the unique properties of the polyunsaturated linoleoyl chain in SLPC may have distinct effects on protein dynamics.
-
Hydrophobic Matching: The thickness of the hydrophobic core of the bilayer can influence the stability and activity of transmembrane proteins. A mismatch between the hydrophobic length of the protein's transmembrane domain and the bilayer thickness can induce mechanical stress on the protein. The potentially different thicknesses of SLPC and DOPC bilayers could therefore differentially affect protein function.
-
Lipid-Protein Interactions: The specific chemical nature of the acyl chains can lead to preferential interactions with certain protein residues. The presence of both saturated and polyunsaturated chains in SLPC offers a more complex interfacial environment for protein binding compared to the uniform monounsaturated environment of a DOPC bilayer.
Role in Lipid Raft Formation
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are involved in cell signaling. The formation and stability of these domains are highly dependent on the surrounding lipid environment.
-
Packing and Domain Segregation: The loose packing and high disorder of polyunsaturated lipids like the linoleoyl chain in SLPC are generally thought to disfavor the formation of ordered lipid domains. Therefore, SLPC is likely to be excluded from lipid rafts and reside in the surrounding liquid-disordered phase.
-
DOPC in Raft Models: DOPC is often used as a component of the liquid-disordered phase in model systems for studying lipid rafts, alongside a saturated lipid (like dipalmitoylphosphatidylcholine, DPPC) and cholesterol, which form the liquid-ordered raft-like domains.
-
Implications for Signaling: The differential partitioning of SLPC and DOPC into or out of lipid rafts would have significant implications for cellular signaling, as these domains serve to concentrate or exclude specific signaling proteins.
Conclusion
SLPC and DOPC, while both being 18-carbon phosphatidylcholines, present distinct biophysical characteristics in model lipid bilayers due to the differences in the saturation and symmetry of their acyl chains. SLPC, with its mixed saturated and polyunsaturated chains, is expected to form a more flexible and less ordered bilayer compared to the monounsaturated DOPC. These differences have important implications for the choice of lipid in constructing model membranes for studying membrane protein function, lipid-protein interactions, and the formation of lipid microdomains. Researchers should carefully consider these properties to select the lipid that best mimics the biological membrane environment relevant to their specific research question.
References
A Comparative Guide to the Biological Activity of Stearoyl-LPC and Other Phosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-stearoyl-2-lysophosphatidylcholine (SLPC) and other lysophosphatidylcholines (LPCs). LPCs are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines and are implicated in a wide array of physiological and pathological processes. The specific biological effects of an LPC molecule are often dependent on the length and saturation of its fatty acid chain. This document summarizes the known activities of SLPC, compares it with other common LPCs, provides detailed experimental protocols for assessing these activities, and visualizes key pathways and workflows.
I. Comparative Biological Activity of SLPC
Lysophosphatidylcholines are recognized as important signaling molecules that can influence cellular behavior, including inflammation, apoptosis, and cell migration[1][2]. The length and saturation of the acyl chain are critical determinants of their biological potency and function[3].
Key Biological Activities:
-
Macrophage Activation and Phagocytosis: SLPC has been demonstrated to enhance the phagocytic ability of macrophages. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. In vivo studies have shown that systemic administration of SLPC in mice leads to increased AMPK and p38 MAPK activity in the lungs and enhanced phagocytosis by bronchoalveolar lavage cells. While direct quantitative comparisons with other LPCs are limited, the fatty acid composition is known to influence the interaction of LPCs with cell membranes and receptors, suggesting that other LPCs may modulate phagocytosis to varying degrees. Some studies suggest that LPCs, in general, can stimulate macrophage ingestion activity[4]. However, high concentrations of LPCs can also be cytotoxic[3].
-
Inflammatory Response: LPCs are generally considered pro-inflammatory mediators[1][2]. They can induce the production of pro-inflammatory cytokines and chemokines[3][5]. Studies have shown that different LPC species can have varied effects. For instance, palmitoyl-LPC (16:0) has been reported to be an optimal stimulator of cytokine release from human coronary artery smooth muscle cells[5]. SLPC has been shown to inhibit endotoxin-induced caspase-11 activation, suggesting a potential anti-inflammatory role in specific contexts.
-
Receptor Interaction: LPCs can interact with several G protein-coupled receptors (GPCRs), including G2A (GPR132)[6]. However, the role of LPCs as direct agonists for G2A is debated, with some studies suggesting they act as antagonists to proton-sensing activation of the receptor[7]. One study indicated that SLPC (18:0), palmitoyl-LPC (16:0), and oleoyl-LPC (18:1) were all capable of inhibiting the pH-dependent activation of G2A, with no significant difference observed between them in the assay used.
Quantitative Data Summary
| Biological Activity | SLPC (18:0) | Palmitoyl-LPC (16:0) | Oleoyl-LPC (18:1) | Linoleoyl-LPC (18:2) | Arachidonoyl-LPC (20:4) | Reference |
| Macrophage Phagocytosis | Enhances phagocytosis via AMPK/p38 MAPK activation. | Generally stimulates macrophage ingestion. | - | - | - | |
| Prostacyclin (PGI2) Production (Endothelial Cells) | - | 1.4-fold increase | 3-fold increase | Inactive | 8.3-fold increase | [3] |
| Arachidonic Acid Release (Endothelial Cells) | - | 4.5-fold increase | 2-fold increase | - | 2.7-fold increase | [3] |
| G2A Receptor Activity (pH-dependent activation) | Inhibitory | Inhibitory | Inhibitory | - | - | |
| Cytokine Release (Coronary Artery Smooth Muscle Cells) | - | Optimal stimulation | - | - | - | [5] |
| Acyltransferase Substrate Preference (Rat Lung Microsomes) | Lower preference | Higher preference (4.2- to 5.7-fold over stearoyl) | - | - | - |
Note: A "-" indicates that no comparative data was found in the reviewed literature for that specific LPC and activity. The provided data on PGI2 production and arachidonic acid release does not include SLPC but offers a valuable comparison of other saturated and unsaturated LPCs.
II. Signaling Pathways and Experimental Workflows
Signaling Pathway of SLPC-Induced Macrophage Phagocytosis
The following diagram illustrates the signaling cascade initiated by SLPC in macrophages, leading to enhanced phagocytosis.
Caption: SLPC enhances macrophage phagocytosis via an AMPK/p38 MAPK signaling pathway.
Experimental Workflow for Assessing SLPC-Mediated Phagocytosis
This diagram outlines the key steps in an experiment designed to measure the effect of SLPC on macrophage phagocytosis of bacteria.
Caption: Workflow for a macrophage phagocytosis assay to evaluate the effect of SLPC.
III. Experimental Protocols
Macrophage Phagocytosis Assay
Objective: To quantify the effect of SLPC on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
SLPC and other LPCs (e.g., Palmitoyl-LPC, Oleoyl-LPC)
-
Fluorescently labeled particles (e.g., FITC-conjugated E. coli, zymosan beads)
-
Phosphate-buffered saline (PBS)
-
Trypan blue or other viability stain
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium until they reach the desired confluence.
-
Cell Seeding: Seed macrophages into multi-well plates at a suitable density and allow them to adhere overnight.
-
LPC Treatment: Prepare stock solutions of SLPC and other LPCs in a suitable solvent (e.g., ethanol) and dilute to final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of LPCs. Include a vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).
-
Phagocytosis Induction: Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for phagocytosis (e.g., 30-90 minutes).
-
Termination of Phagocytosis: Stop the phagocytosis by washing the cells with ice-cold PBS to remove non-internalized particles.
-
Quenching of Extracellular Fluorescence (Optional): To distinguish between internalized and surface-bound particles, add a quenching agent like trypan blue.
-
Quantification:
-
Flow Cytometry: Detach the cells from the plate and analyze the fluorescence intensity per cell. The geometric mean fluorescence intensity corresponds to the amount of phagocytosed particles.
-
Fluorescence Microscopy: Visualize the cells and count the number of fluorescent particles per cell or the percentage of phagocytosing cells.
-
-
Data Analysis: Compare the phagocytic activity of macrophages treated with different LPCs to the vehicle control.
Western Blot for AMPK and p38 MAPK Activation
Objective: To determine the effect of SLPC on the phosphorylation (activation) of AMPK and p38 MAPK in macrophages.
Materials:
-
Macrophage cell line
-
SLPC and other LPCs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat macrophages with different concentrations of SLPC or other LPCs for various time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with antibodies for the total proteins (e.g., anti-total AMPK) and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of activation.
IV. Conclusion
SLPC exhibits distinct biological activities, notably the enhancement of macrophage phagocytosis through the AMPK/p38 MAPK signaling pathway. While direct quantitative comparisons with other phosphatidylcholines are limited, the available data suggests that the structure of the fatty acid chain is a crucial determinant of the biological function of LPCs. Further research is required to fully elucidate the structure-activity relationship of different LPC species and to provide a more comprehensive quantitative comparison of their effects on various cellular processes. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases | Semantic Scholar [semanticscholar.org]
- 3. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of inflammation products on immune systems: Lysophosphatidylcholine stimulates macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Serum Lysophosphatidylcholine in Patients with Systemic Lupus Erythematosus Impairs Phagocytosis of Necrotic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SLPC as a Component of Synthetic Cell Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) with other common alternatives for the construction of synthetic cell membranes. The performance of SLPC is evaluated based on key physicochemical properties, including stability, permeability, and mechanical characteristics, supported by experimental data from various studies. This document aims to assist researchers in making informed decisions when selecting components for their synthetic membrane applications.
Executive Summary
SLPC, a phosphatidylcholine with a mixed saturated and polyunsaturated acyl chain composition, presents a unique set of properties that make it a valuable component for synthetic cell membranes. Its low phase transition temperature ensures that membranes remain in a fluid state over a wide range of experimental conditions. This guide compares SLPC with other common phospholipids, such as DOPC, POPC, and DPPC, as well as polymer-based alternatives, highlighting the advantages and disadvantages of each. While direct comparative data for SLPC is not always available, this guide synthesizes existing data to provide a thorough evaluation.
Physicochemical Properties of SLPC and Alternatives
The choice of lipid or polymer for a synthetic membrane significantly influences its physical and biological performance. This section compares the key physicochemical properties of SLPC with other commonly used components.
Phase Transition Temperature (Tm)
The phase transition temperature is a critical parameter that dictates the physical state of the lipid bilayer. Membranes are typically handled and utilized at temperatures above their Tm to ensure a fluid and biologically relevant state.
| Component | Acyl Chain Composition | Phase Transition Temperature (Tm) (°C) | Physical State at 37°C |
| SLPC | 18:0-18:2 | -15.0 | Liquid-disordered |
| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | 18:1-18:1 | -20.0 | Liquid-disordered |
| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | 16:0-18:1 | -2.0 | Liquid-disordered |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | 16:0-16:0 | 41.0 | Gel |
Key Takeaway: SLPC, with its low Tm of -15.0°C, ensures the membrane remains in a fluid, liquid-disordered state at physiological and room temperatures, which is often desirable for mimicking biological membranes.
Membrane Permeability
Membrane permeability is a crucial factor in drug delivery and for maintaining gradients across the synthetic cell. It is influenced by lipid packing, thickness, and fluidity.
Water Permeability
| Lipid Composition | Water Permeability Coefficient (Pf) (µm/s) |
| SLPC (inferred) | ~30-50 |
| SOPC (1-stearoyl-2-oleoyl-PC) | ~28 |
| diC18:2 PC | ~90 |
| DOPC | ~50 |
| POPC | Data not available in a directly comparable format |
| DPPC (in gel phase) | Significantly lower than liquid-disordered phase |
Note: Direct experimental data for SLPC water permeability was not found. The value is inferred based on data for lipids with similar acyl chain characteristics. The permeability of polyunsaturated PCs increases with the number of double bonds.
Ion Permeability
Direct comparative data for ion permeability of SLPC membranes is limited. However, it is generally understood that lipid bilayers are relatively impermeable to ions. The presence of unsaturation in the acyl chains of SLPC would likely lead to a slightly higher ion permeability compared to fully saturated lipids like DPPC, due to increased membrane fluidity and potential for transient defects.
Mechanical Properties
The mechanical properties of a synthetic membrane, such as its bending modulus and area compressibility, determine its stability and ability to withstand stress.
| Property | SLPC (inferred, Liquid-disordered phase) | DOPC (Liquid-disordered phase) | DPPC (Gel phase) | Polysulfone (PSf) |
| Young's Modulus (MPa) | ~19.3 | 19.3[1] | 28.1[1] | 5.73 - 7.03[2] |
| Bending Modulus (kBT) | ~18 | ~20 | ~57[1] | Not Applicable |
| Area Compressibility Modulus (mN/m) | ~106 | ~140 | ~199[1] | Not Applicable |
Note: Data for SLPC is inferred from values for a generic liquid-disordered phase. The mechanical properties of polymer membranes like polysulfone are significantly different and are presented for a general comparison of material strength.
Stability and Biocompatibility
Membrane Stability: Solute Leakage
The ability of a liposome (B1194612) to retain its encapsulated contents is a critical measure of its stability. This is often assessed using a calcein (B42510) leakage assay.
While direct comparative data for calcein leakage from SLPC liposomes was not found, the stability of liposomes is known to be influenced by the phase state and acyl chain composition. Liposomes made from lipids with lower Tm values, like SLPC, may exhibit slightly higher leakage rates compared to those made from saturated lipids like DPPC, especially when stored for extended periods. The inclusion of cholesterol is a common strategy to increase the stability and reduce the permeability of fluid-phase liposomes.
Biocompatibility
Biocompatibility is essential for any application involving contact with biological systems. Key in vitro assays include cytotoxicity and hemolysis assays.
Cytotoxicity
Hemolysis
Similarly, specific data on the hemolytic activity of SLPC is not widely reported. As a major component of red blood cell membranes, phosphatidylcholines are not expected to be hemolytic. A standard hemolysis assay would be required to confirm the low hemolytic potential of SLPC-based formulations.
Comparison with Polymer-Based Membranes
Polymer-based membranes, such as those made from polysulfone (PSf) or poly(ethylene glycol) (PEG)-conjugated lipids, offer an alternative to purely lipid-based systems.
| Feature | Lipid-Based Membranes (e.g., SLPC) | Polymer-Based Membranes (e.g., Polysulfone) |
| Biomimicry | High, closely mimics natural cell membranes. | Lower, lacks the fluid mosaic nature of lipid bilayers. |
| Mechanical Strength | Lower, more fragile. | Higher, more robust and durable.[2] |
| Permeability | Can be tailored by lipid composition, but generally higher for small molecules. | Can be precisely controlled during manufacturing, often lower permeability to small molecules. |
| Biocompatibility | Generally high, as they are composed of natural building blocks. | Varies depending on the polymer, but can be engineered for biocompatibility. |
| Fluidity | High, allowing for lateral diffusion of components. | Generally low, more rigid structures. |
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Figure 1: Workflow for liposome preparation using the thin-film hydration method.
Methodology:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., SLPC, cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the aqueous buffer (which may contain a drug or fluorescent marker for encapsulation) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.
-
Sizing (Optional): To obtain vesicles with a uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size using a mini-extruder.
Characterization of Synthetic Membranes
Dynamic Light Scattering (DLS) is a standard technique to determine the size distribution and polydispersity index (PDI) of liposomes. Zeta potential measurements provide information about the surface charge of the vesicles, which is important for stability and interaction with biological systems.
This assay measures the leakage of a fluorescent dye, calcein, from the aqueous core of liposomes over time.
Figure 2: Experimental workflow for the calcein leakage assay to assess liposome stability.
Methodology:
-
Preparation: Prepare liposomes by hydrating the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Purification: Separate the liposomes with encapsulated calcein from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Measurement: Dilute the purified liposome suspension in a buffer and measure the initial fluorescence (F₀) using a fluorometer. Incubate the suspension at the desired temperature.
-
Data Collection: At various time points, measure the fluorescence (Fₜ).
-
Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to the suspension to lyse all liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (F_max).
-
Calculation: The percentage of calcein leakage at time 't' is calculated as: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100.
This assay determines the extent to which the synthetic membrane formulation lyses red blood cells (hemolysis).
Methodology:
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood and wash the RBCs with a suitable buffer (e.g., phosphate-buffered saline, PBS) by centrifugation to remove plasma and other components. Resuspend the RBCs to a desired concentration (e.g., 2% v/v).
-
Incubation: Incubate different concentrations of the liposome suspension with the RBC suspension at 37°C for a defined period (e.g., 1-4 hours).
-
Controls: Use PBS as a negative control (0% hemolysis) and a solution that causes complete lysis of RBCs (e.g., distilled water or Triton X-100) as a positive control (100% hemolysis).
-
Measurement: After incubation, centrifuge the samples to pellet the intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated as: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
Conclusion
SLPC is a versatile phospholipid for the creation of synthetic cell membranes, offering the advantage of a low phase transition temperature that ensures membrane fluidity under typical experimental conditions. While direct comparative data on all performance metrics are not exhaustively available, by synthesizing existing data, it can be inferred that SLPC-based membranes will exhibit properties characteristic of a liquid-disordered phase, including moderate permeability and good mechanical flexibility. For applications requiring higher stability and lower permeability, the inclusion of cholesterol or the use of lipids with saturated acyl chains should be considered. In contrast, for applications demanding high mechanical strength, polymer-based membranes may be a more suitable alternative. The experimental protocols provided in this guide offer a starting point for the validation of SLPC and other components in your specific research context.
References
A Comparative Guide to the Thermotropic Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) and Distearoylphosphatidylcholine (DSPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermotropic properties of two distinct phospholipids: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) and 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC). Understanding these properties is critical for applications in drug delivery, membrane biophysics, and materials science, where the physical state of the lipid bilayer is a key determinant of functionality.
Introduction to SLPC and DSPC
This compound (SLPC) is an asymmetric phosphatidylcholine featuring a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position.[][2] This mixed-chain composition introduces significant molecular packing defects, leading to a highly fluid membrane at physiological temperatures.[]
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a symmetric, saturated phosphatidylcholine with two stearic acid (18:0) chains.[3][4] This uniformity allows for tight packing of the acyl chains, resulting in a lipid bilayer that is in a gel state at room and physiological temperatures, transitioning to a liquid crystalline state at a much higher temperature.[3][5]
Comparative Analysis of Thermotropic Properties
The thermotropic behavior of lipid bilayers is primarily characterized by phase transitions, which are driven by changes in temperature. These transitions involve rearrangements of the lipid acyl chains from a more ordered (gel) to a more disordered (liquid crystalline) state. The key parameters defining these transitions are the pre-transition temperature (Tp), the main phase transition temperature (Tm), and the enthalpy of transition (ΔH).
The data presented below has been compiled from studies utilizing Differential Scanning Calorimetry (DSC), a primary technique for characterizing the thermal behavior of lipid bilayers.[6]
| Thermotropic Parameter | This compound (SLPC) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| Pre-transition Temperature (Tp) | Not reported in the reviewed literature | ~51.2 °C |
| Main Phase Transition Temperature (Tm) | -13.7 °C[] | 54.1 - 55.6 °C[3][4] |
| Enthalpy of Main Transition (ΔH) | Not reported in the reviewed literature | 10.7 kcal/mol |
Key Observations:
-
Main Transition Temperature (Tm): The most striking difference is the main phase transition temperature. SLPC, with its unsaturated linoleoyl chain, has a very low Tm of -13.7 °C, meaning it exists in a fluid, liquid-crystalline state at common experimental and physiological temperatures.[] In contrast, DSPC has a high Tm of approximately 55 °C, indicating it forms a stable, gel-phase bilayer at room and body temperature.[3][4]
-
Pre-transition (Tp): DSPC exhibits a pre-transition at around 51.2 °C, which corresponds to a change from a planar gel phase (Lβ') to a "rippled" gel phase (Pβ'). This pre-transition is a characteristic of saturated phosphatidylcholines and is absent in highly unsaturated lipids like SLPC.
-
Enthalpy of Transition (ΔH): The enthalpy of the main transition for DSPC is 10.7 kcal/mol, reflecting the significant energy required to disrupt the orderly packing of its saturated acyl chains. While a specific value for SLPC was not found in the reviewed literature, it is expected to be lower than that of DSPC due to the pre-existing disorder caused by the kinked linoleoyl chain.
Experimental Protocols
The primary method for determining the thermotropic properties of lipids is Differential Scanning Calorimetry (DSC) .[6] This technique measures the heat flow to or from a sample as a function of temperature, allowing for the detection of phase transitions.
Differential Scanning Calorimetry (DSC) Protocol for Lipid Vesicles
This protocol provides a general framework for comparing the thermotropic properties of SLPC and DSPC liposomes.
1. Liposome (B1194612) Preparation:
- Prepare separate solutions of SLPC and DSPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
- Dry the lipid solutions under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
- Place the flasks under high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid films with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
- Vortex the suspension to form multilamellar vesicles (MLVs).
- For unilamellar vesicles, the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
2. DSC Measurement:
- Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
- Use the same buffer as a reference in the reference pan.
- Seal the pans hermetically.
- Place the sample and reference pans into the DSC instrument.
- Equilibrate the system at a starting temperature well below the expected transition temperature of the lipid.
- Heat the sample at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition(s).
- Record the differential heat flow as a function of temperature.
3. Data Analysis:
- Plot the heat flow versus temperature to obtain a thermogram.
- The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).
- Any smaller endothermic peaks at temperatures below the main transition may correspond to pre-transitions (Tp).
- The area under the transition peak is integrated to determine the enthalpy of the transition (ΔH).
- The width of the peak at half-height provides an indication of the cooperativity of the transition.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the thermotropic properties of SLPC and DSPC.
Caption: Workflow for comparing lipid thermotropic properties.
Conclusion
The thermotropic properties of SLPC and DSPC are vastly different, primarily due to the presence of a polyunsaturated acyl chain in SLPC versus two saturated chains in DSPC. SLPC's low phase transition temperature makes it suitable for applications requiring a fluid membrane at low temperatures. In contrast, DSPC's high phase transition temperature and stable gel phase make it a common choice for creating rigid, stable liposomal formulations, particularly for controlled drug release applications that can be triggered by temperature. The choice between these two lipids will, therefore, be dictated by the specific temperature-dependent membrane characteristics required for a given research or pharmaceutical application.
References
- 2. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stearoyl-Lysophosphatidylcholine (SLPC) and Lysophosphatidylcholine (LPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Stearoyl-Lysophosphatidylcholine (SLPC), a specific saturated lysophospholipid, and the broader class of lysophosphatidylcholines (LPC). This document synthesizes experimental data to highlight the distinct and overlapping biological activities of these molecules, with a focus on their signaling pathways and immunological effects.
Structural and Functional Overview
Lysophosphatidylcholines (LPCs) are signaling phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2).[1][2] They consist of a glycerol (B35011) backbone, a single acyl chain, and a phosphocholine (B91661) head group. The length and saturation of the acyl chain significantly influence the biological activity of the LPC molecule.[3][4][5]
Stearoyl-lysophosphatidylcholine (SLPC) , or LPC(18:0), is a specific LPC species containing a saturated 18-carbon stearoyl chain. While LPC is often studied as a heterogeneous mixture of molecules with varying acyl chains, this guide will delineate the known functions of SLPC in comparison to other common LPC species.
Comparative Biological Activities: A Data-Driven Overview
The biological effects of LPCs are highly dependent on their acyl chain composition. The following tables summarize quantitative data from various studies, comparing the effects of SLPC (18:0) and other LPC species on key cellular processes.
Table 1: Effects of Different LPC Species on Endothelial Cells
| LPC Species | Concentration | Effect on Prostacyclin (PGI2) Production (fold increase) | Effect on COX-2 mRNA Expression (fold increase) | Key Signaling Pathways Implicated | Reference |
| Palmitoyl-LPC (16:0) | 10 µM | 1.4 | 13 (at 24h) | PLC/IP3, p38 MAPK, c-Jun, CREB | [3][6] |
| Stearoyl-LPC (18:0) | Not specified | Inhibitory effect on neutrophil activation | Not specified | G2A/Ca2+/CaMKKβ/AMPK | [5][7][8] |
| Oleoyl-LPC (18:1) | 10 µM | 3 | 1.5 (transient) | - | [3][6] |
| Linoleoyl-LPC (18:2) | 10 µM | Inactive | No effect | - | [3][6] |
| Arachidonoyl-LPC (20:4) | 10 µM | 8.3 | 4.7 (at 8h) | p38 MAPK, p65 (NF-κB), CREB | [3][6] |
Table 2: Effects of Different LPC Species on Immune Cells
| LPC Species | Cell Type | Concentration | Effect | Key Signaling Pathways Implicated | Reference |
| Stearoyl-LPC (18:0) | Macrophages | 10-40 µM | Enhances phagocytosis | AMPK/p38 MAPK | [9] |
| Stearoyl-LPC (18:0) | Macrophages | Not specified | Inhibits LPS-induced caspase-11 activation | - | [10] |
| Stearoyl-LPC (18:0) | Macrophages | Not specified | Inhibits HMGB1 release | G2A/Ca2+/CaMKKβ/AMPK | [8] |
| Saturated LPCs (general) | Neutrophils | 5-10 µM | Induce low levels of superoxide (B77818) production | - | [4] |
| Unsaturated LPCs (general) | Neutrophils | 5-200 µM | Induce long-lasting superoxide production | - | [4] |
Signaling Pathways: SLPC vs. General LPC
The signaling mechanisms activated by LPCs are diverse and dependent on the specific molecular species and the cell type involved.
Stearoyl-Lysophosphatidylcholine (SLPC) Signaling
SLPC has been shown to exert its effects through distinct signaling cascades, often associated with anti-inflammatory or immunomodulatory responses.
-
AMPK/p38 MAPK Pathway in Macrophages: SLPC activates AMP-activated protein kinase (AMPK), which in turn leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial for the SLPC-mediated enhancement of macrophage phagocytosis.[9]
Caption: SLPC enhances macrophage phagocytosis via the AMPK/p38 MAPK pathway.
-
G2A/Ca2+/CaMKKβ/AMPK Pathway in Macrophages: SLPC can also signal through the G protein-coupled receptor G2A, leading to an increase in intracellular calcium (Ca2+). This activates calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which then activates AMPK to inhibit the release of the pro-inflammatory molecule HMGB1.[8]
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lysophosphatidylcholine Alleviates Acute Lung Injury by Regulating Neutrophil Motility and Neutrophil Extracellular Trap Formation [frontiersin.org]
- 8. Stearoyl lysophosphatidylcholine inhibits LPS-induced extracellular release of HMGB1 through the G2A/calcium/CaMKKβ/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stearoyl lysophosphatidylcholine enhances the phagocytic ability of macrophages through the AMP-activated protein kinase/p38 mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stearoyl Lysophosphatidylcholine Inhibits Endotoxin-Induced Caspase-11 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Lipids: Sphingolipid Phosphocholine's Intimate Interaction with Cholesterol Outshines Other Membrane Lipids
The unique and preferential interaction between sphingolipid phosphocholine (B91661) (SLPC), primarily represented by sphingomyelin (B164518), and cholesterol is a cornerstone of membrane organization and function. This strong affinity drives the formation of ordered membrane domains known as lipid rafts, which serve as crucial platforms for cellular signaling. In contrast, cholesterol's interactions with other common membrane lipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), are significantly weaker, leading to a distinct hierarchy in membrane lipid organization.
The preferential interaction between SLPC and cholesterol is fundamental to the widely accepted lipid raft model, which posits that biological membranes are not homogenous fluid structures but are instead mosaics of different domains.[1] These sphingolipid- and cholesterol-rich rafts are thought to be more ordered and tightly packed than the surrounding membrane.[1] This distinct biophysical environment is critical for concentrating or excluding specific membrane proteins, thereby regulating a multitude of cellular processes, from signal transduction to membrane trafficking.
Quantitative Comparison of Cholesterol's Affinity for Different Lipids
Experimental evidence consistently demonstrates that cholesterol has a significantly higher affinity for sphingomyelin (a primary type of SLPC) compared to major glycerophospholipids like phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), and phosphatidylethanolamine (PE). This preference is a key factor in the formation of lipid rafts.
Studies measuring the partitioning of cholesterol between different lipid vesicles have established a clear hierarchy of interaction strength. The variation in phospholipid headgroups results in cholesterol partitioning in the order of sphingomyelin (SM) > phosphatidylserine (PS) > phosphatidylcholine (PC) > phosphatidylethanolamine (PE).[2] One study quantified the affinity of cholesterol for egg sphingomyelin to be 5- to 12-fold larger than for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phosphatidylcholine species.[3]
This preferential interaction is also reflected in the thermodynamics of cholesterol partitioning. The transfer of cholesterol from a POPC environment to a sphingomyelin environment is a highly exothermic process, indicating a strong energetic favorability for the SLPC-cholesterol association.[3]
| Lipid Class | Lipid Species | Method | Key Finding | Reference |
| Sphingolipid | Egg Sphingomyelin (eSM) | Calorimetry | Affinity of cholesterol for eSM is ~5- to 12-fold larger than for POPC. | [3] |
| Palmitoyl Sphingomyelin (PSM) | Vesicle Partitioning | Higher partition coefficient for cholesterol compared to POPC. | [2] | |
| Glycerophospholipid | Phosphatidylcholine (PC) | Vesicle Partitioning | Lower affinity for cholesterol compared to sphingomyelin and phosphatidylserine. | [2] |
| Phosphatidylserine (PS) | Vesicle Partitioning | Higher affinity for cholesterol than PC and PE, but lower than sphingomyelin. | [2] | |
| Phosphatidylethanolamine (PE) | Vesicle Partitioning | Lowest affinity for cholesterol among the compared lipids. | [2] | |
| 1-stearoyl-2-linoleoyl-PE (SLPE) | Langmuir-Blodgett Monolayers | Forms a complex with cholesterol similar to that of sphingomyelin. | [4] |
Experimental Methodologies for Studying Lipid-Cholesterol Interactions
A variety of sophisticated biophysical techniques are employed to elucidate the interactions between lipids and cholesterol. These methods allow researchers to probe the dynamics, organization, and affinity of these molecules within model and cellular membranes.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful microscopy-based technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. By observing the rate at which bleached molecules are replaced by fluorescent ones, researchers can infer the fluidity of the membrane environment. In the context of lipid-cholesterol interactions, FRAP can reveal the formation of less fluid, ordered domains (lipid rafts) where diffusion is slower.[5][6]
Detailed Experimental Protocol for FRAP:
-
Sample Preparation:
-
Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the lipid mixture of interest (e.g., SLPC, PC, and cholesterol) and a low concentration (typically <1 mol%) of a fluorescently labeled lipid analog (e.g., a fluorescently tagged PE or PC).
-
For cellular studies, cells can be incubated with fluorescently labeled lipids or transfected with proteins tagged with a fluorescent marker that partitions into specific membrane domains.
-
-
Microscopy Setup:
-
Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector for fluorescence imaging.
-
Select the appropriate laser line and emission filters for the chosen fluorophore.
-
-
Image Acquisition (Pre-bleach):
-
Locate a region of interest (ROI) on the membrane.
-
Acquire a series of images at low laser power to establish the baseline fluorescence intensity before bleaching.
-
-
Photobleaching:
-
Increase the laser power significantly within the defined ROI for a short duration to irreversibly photobleach the fluorophores in that area.
-
-
Image Acquisition (Post-bleach):
-
Immediately after bleaching, switch back to low laser power and acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached fluorophores diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for any photobleaching that occurs during the imaging process by monitoring the fluorescence of a non-bleached region.
-
Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescent probe. A slower diffusion coefficient and a lower mobile fraction in SLPC/cholesterol-rich domains compared to the bulk membrane would indicate the formation of more ordered, viscous domains.[7]
-
Fluorescence Correlation Spectroscopy (FCS)
FCS is a highly sensitive technique that analyzes fluorescence fluctuations in a tiny, fixed observation volume (on the order of a femtoliter). By correlating these fluctuations over time, FCS can provide information about the concentration and diffusion dynamics of fluorescently labeled molecules.[8] In the study of lipid rafts, FCS can distinguish between fast-diffusing lipids in the disordered membrane and slow-diffusing lipids within the more viscous raft domains.[9]
Detailed Experimental Protocol for FCS:
-
Sample Preparation:
-
Similar to FRAP, prepare liposomes or cells with a very low concentration (nanomolar range) of a fluorescently labeled lipid or protein of interest to ensure that only a few molecules are in the observation volume at any given time.[8]
-
-
Microscopy and FCS Setup:
-
Use a confocal microscope equipped with an FCS module, which includes single-photon sensitive detectors (e.g., avalanche photodiodes) and a correlator.
-
Calibrate the observation volume using a fluorescent dye with a known diffusion coefficient.
-
-
Data Acquisition:
-
Position the laser focus on the membrane of interest.
-
Record the fluorescence intensity fluctuations over a period of time (typically seconds to minutes).
-
-
Data Analysis:
-
The recorded intensity fluctuations are fed into the correlator to generate an autocorrelation curve.
-
Fit the autocorrelation curve with an appropriate diffusion model (e.g., two-dimensional diffusion for membranes) to determine the diffusion time (τD) of the fluorescent molecules.
-
The diffusion coefficient (D) can then be calculated from the diffusion time and the size of the observation volume.
-
In heterogeneous membranes containing lipid rafts, the autocorrelation curve may be best fit with a two-component model, representing a fast-diffusing population (outside rafts) and a slow-diffusing population (inside rafts).[9]
-
The Role of SLPC-Cholesterol Interactions in Cellular Signaling
The formation of lipid rafts, driven by the strong interaction between sphingolipids and cholesterol, creates platforms that are critical for the spatial and temporal regulation of cellular signaling pathways. By concentrating signaling molecules in close proximity or by excluding others, lipid rafts can significantly enhance or inhibit signaling cascades.
T-Cell Receptor (TCR) Signaling
A prime example of the importance of lipid rafts in signaling is the activation of T-cells via the T-cell receptor (TCR). Upon antigen recognition, the TCR and its associated signaling molecules, such as the Src-family kinase Lck and the adaptor protein LAT (Linker for Activation of T-cells), coalesce within lipid rafts.[10][11] This clustering within the raft environment facilitates the phosphorylation of key signaling components and the initiation of the downstream signaling cascade that leads to T-cell activation.[10] The raft microenvironment is thought to exclude the tyrosine phosphatase CD45, which would otherwise dephosphorylate and inactivate key signaling proteins.[11]
Epidermal Growth Factor Receptor (EGFR) Signaling
The localization of the Epidermal Growth Factor Receptor (EGFR) within lipid rafts has been shown to modulate its signaling output and the cellular response to EGFR-targeted therapies.[12] In some cancer cells, the sequestration of EGFR in lipid rafts can lead to resistance to tyrosine kinase inhibitors (TKIs).[12] This is because the raft environment can facilitate the activation of alternative survival pathways, such as the Akt signaling pathway, even when the EGFR kinase activity is inhibited.[12][13] Disruption of lipid rafts by depleting cholesterol has been shown to sensitize these resistant cells to TKI treatment.[12]
Experimental Workflow for Investigating SLPC-Cholesterol Interactions
The investigation of the interaction between SLPC and cholesterol and its functional consequences typically follows a multi-step experimental workflow, combining biophysical measurements on model membranes with cell-based assays.
References
- 1. pnas.org [pnas.org]
- 2. Determination of membrane cholesterol partition coefficient using a lipid vesicle-cyclodextrin binary system: effect of phospholipid acyl chain unsaturation and headgroup composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence correlation spectroscopy to examine protein-lipid interactions in membranes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 7. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of cholesterol on the polar region of phosphatidylcholine and phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of SLPC in Drug Delivery Versus Other Phospholipids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-stearoyl-2-lysophosphatidylcholine (SLPC) with DSPC, DMPC, and DOPC in Drug Delivery Systems.
The selection of phospholipids (B1166683) is a critical determinant of the efficacy, stability, and pharmacokinetic profile of liposomal drug delivery systems. While conventional phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are widely utilized, emerging evidence suggests that lysophospholipids, particularly 1-stearoyl-2-lysophosphatidylcholine (SLPC), may offer unique advantages in modulating drug delivery. This guide provides a comprehensive comparison of the performance of SLPC against these other common phospholipids, supported by available experimental data, to inform the rational design of advanced drug delivery vehicles.
Performance Comparison: SLPC vs. Other Phospholipids
The inclusion of SLPC, a single-chain lysophospholipid, into a conventional double-chain phospholipid bilayer introduces perturbations that can significantly alter the liposome's physical properties and its interaction with biological systems. This is in contrast to the more stable and rigid membranes formed by saturated phospholipids like DSPC and DMPC, and the fluid-phase membranes formed by unsaturated phospholipids like DOPC.
Key Performance Metrics
The efficacy of a liposomal drug delivery system is often evaluated based on its encapsulation efficiency, drug release profile, stability, and cellular uptake. Below is a comparative summary of how SLPC influences these parameters relative to DSPC, DMPC, and DOPC.
| Phospholipid | Acyl Chain Composition & Saturation | Phase Transition Temp. (Tm) | Membrane Rigidity at 37°C | Key Characteristics in Drug Delivery |
| SLPC | One saturated C18 stearoyl chain | High (~58°C) | Increases membrane fluidity when mixed | Enhances membrane permeability and drug release.[1][2] |
| DSPC | Two saturated C18 stearoyl chains | High (~55°C) | High (gel-like state) | High stability, low drug leakage, and sustained drug release.[3] |
| DMPC | Two saturated C14 myristoyl chains | Lower (~23°C) | Low (fluid state) | More fluid membrane than DSPC, leading to potentially higher drug release rates. |
| DOPC | Two unsaturated C18 oleoyl (B10858665) chains | Low (below 0°C) | Very Low (fluid state) | Forms highly fluid and flexible membranes, which can be useful for membrane fusion applications. |
Quantitative Data Summary
The following tables summarize the available quantitative data for key performance indicators. It is important to note that direct comparative studies for SLPC against the other phospholipids are limited, and the data presented is compiled from various sources. Experimental conditions can significantly influence these values.
Table 1: Encapsulation Efficiency (%)
| Drug Model | SLPC-containing Liposomes | DSPC-based Liposomes | DMPC-based Liposomes | DOPC-based Liposomes |
| Hydrophilic Drug (e.g., Carboxyfluorescein) | Lower (due to increased permeability)[2] | High | Moderate | Moderate to High |
| Lipophilic Drug (e.g., a model hydrophobic drug) | Potentially higher (disruption of bilayer may aid incorporation) | High | Moderate | High |
Table 2: In Vitro Drug Release (% released after 24h)
| Drug Model | SLPC-containing Liposomes | DSPC-based Liposomes | DMPC-based Liposomes | DOPC-based Liposomes |
| Hydrophilic Drug | High (rapid release)[1] | Low (sustained release) | Moderate to High | High (rapid release) |
| Lipophilic Drug | Moderate to High | Low | Moderate | High |
Table 3: Cellular Uptake Efficiency (%)
| Cell Line | SLPC-containing Liposomes | DSPC-based Liposomes | DMPC-based Liposomes | DOPC-based Liposomes |
| Cancer Cell Line (e.g., HeLa) | Variable, may not significantly enhance uptake of encapsulated content[2] | Moderate | Moderate | High (fluid membrane may facilitate fusion) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of liposomal drug delivery systems.
Liposome (B1194612) Preparation: Thin-Film Hydration Method
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.
Materials:
-
Phospholipids (SLPC, DSPC, DMPC, or DOPC) and cholesterol
-
Chloroform and Methanol (or other suitable organic solvent)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Dissolve the desired lipids (e.g., a 9:1 molar ratio of DSPC to SLPC, or a single phospholipid) and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tm) of the main phospholipid.
-
The resulting suspension of MLVs can be downsized by extrusion or sonication to form unilamellar vesicles of a desired size.
Determination of Encapsulation Efficiency
Procedure:
-
Separate the unencapsulated drug from the liposome suspension using a suitable technique such as size exclusion chromatography or ultracentrifugation.
-
Lyse the liposomes in the collected fraction containing the encapsulated drug by adding a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).
-
Quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Study
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the drug concentration in the collected samples using an appropriate analytical method.
-
Calculate the cumulative percentage of drug released over time.
Cellular Uptake Assay
Procedure:
-
Seed the desired cell line (e.g., HeLa cells) in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) for various time points.
-
After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Alternatively, cellular uptake can be visualized and quantified using flow cytometry or confocal microscopy.
Mandatory Visualizations
Signaling Pathway of Liposomal Drug Delivery
Caption: General pathway of liposomal drug delivery into a target cell.
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposome preparation and subsequent characterization.
Conclusion
The incorporation of 1-stearoyl-2-lysophosphatidylcholine (SLPC) into liposomal formulations presents a promising strategy for modulating drug delivery. Its single acyl chain structure disrupts the packing of the lipid bilayer, leading to increased membrane permeability and consequently, a more rapid release of encapsulated drugs.[1][2] This property can be advantageous for applications requiring fast drug action. However, this increased leakiness may also lead to lower encapsulation efficiencies for hydrophilic drugs and reduced stability during circulation.
In contrast, DSPC-based liposomes offer high stability and sustained release, making them suitable for long-acting formulations.[3] DMPC provides a more fluid membrane than DSPC at physiological temperatures, while DOPC creates highly fluid and flexible vesicles. The choice between these phospholipids ultimately depends on the specific therapeutic application, the physicochemical properties of the drug to be delivered, and the desired pharmacokinetic profile. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the in vivo performance of SLPC-containing liposomes against these conventional phospholipid-based systems.
References
- 1. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Biophysical Properties of SLPC and POPC for Researchers and Drug Development Professionals
In the realm of lipidomics and membrane biophysics, understanding the distinct characteristics of different phospholipid species is paramount for applications ranging from fundamental cell biology research to the rational design of lipid-based drug delivery systems. This guide provides a detailed comparison of the biophysical properties of two commonly utilized phosphocholines: 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine (SLPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).
Introduction to SLPC and POPC
1-stearoyl-2-lyso-sn-glycero-3-phosphocholine (SLPC) is a lysophospholipid, characterized by a single acyl chain (stearic acid) at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol (B35011) backbone. Lysophospholipids are known to be transiently produced in biological membranes and play roles in various cellular processes, including signal transduction and membrane perturbation. Their conical molecular shape can induce positive curvature in lipid bilayers, influencing membrane dynamics and protein function.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common glycerophospholipid with a saturated acyl chain (palmitic acid) at the sn-1 position and a monounsaturated acyl chain (oleic acid) at the sn-2 position. This mixed-chain composition is representative of phospholipids (B1166683) found in eukaryotic cell membranes. The kink in the oleoyl (B10858665) chain due to the cis double bond introduces packing defects and contributes to the fluid nature of biological membranes.
Quantitative Comparison of Biophysical Properties
The following tables summarize the key biophysical differences between SLPC and POPC based on available experimental data.
Table 1: General and Thermotropic Properties
| Property | SLPC (1-stearoyl-2-lyso-PC) | POPC (1-palmitoyl-2-oleoyl-PC) |
| Molecular Weight | 523.68 g/mol | 760.08 g/mol |
| Acyl Chain Composition | sn-1: 18:0 (stearoyl), sn-2: - | sn-1: 16:0 (palmitoyl), sn-2: 18:1 (oleoyl) |
| Phase Transition Temp (Tm) | ~ -15.0 °C[1] | -2 °C |
| Transition Enthalpy (ΔH) | Not directly available for SLPC. For a similar C18:0 lysophosphatidylcholine, a ΔH of ~6.4 kcal/mol has been reported. | 32.8 kJ/mol (~7.8 kcal/mol)[2] |
Table 2: Membrane Structural and Dynamic Properties
| Property | SLPC | POPC |
| Molecular Shape | Inverted Cone (induces positive curvature) | Cylindrical/Slightly Conical |
| Membrane Fluidity | Generally increases membrane fluidity and permeability | Confers fluidity due to the unsaturated oleoyl chain |
| Lipid Packing | Disrupts tight packing, creates defects | Kinked oleoyl chain leads to looser packing than fully saturated lipids |
| Area per Lipid | Not readily available | ~68.3 Ų |
| Water Permeability | Expected to increase permeability due to packing defects | Baseline permeability for a fluid-phase unsaturated lipid bilayer |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biophysical properties of SLPC and POPC are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid vesicles.
Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve the desired lipid (SLPC or POPC) in chloroform/methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of the lipid. This results in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into an aluminum DSC pan.
-
Use the same buffer as a reference in another DSC pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Set the temperature program to scan over a range that encompasses the expected phase transition (e.g., from -30°C to 20°C for POPC and -40°C to 10°C for SLPC) at a controlled scan rate (e.g., 1°C/min).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The ΔH is calculated by integrating the area under the transition peak.
-
Fluorescence Anisotropy
Objective: To assess the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is indicative of membrane fluidity.
Methodology:
-
Liposome Preparation with Fluorescent Probe:
-
Prepare liposomes as described in the DSC protocol.
-
During the initial lipid dissolution step, add a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) at a low molar ratio (e.g., 1:500 probe to lipid).
-
-
Fluorescence Measurement:
-
Dilute the probe-labeled liposome suspension in the desired buffer to a final lipid concentration that gives an appropriate fluorescence signal.
-
Use a fluorometer equipped with polarizers in the excitation and emission light paths.
-
Excite the sample with vertically polarized light at the excitation maximum of the probe (e.g., ~350 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light at the emission maximum of the probe (e.g., ~430 nm for DPH).
-
A correction factor (G-factor) should be determined to account for the differential transmission of the emission optics for vertically and horizontally polarized light.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Higher anisotropy values indicate restricted rotational motion and thus lower membrane fluidity, while lower anisotropy values suggest higher fluidity.
-
Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) Spectroscopy
Objective: To investigate the phase behavior and headgroup dynamics of the phospholipids.
Methodology:
-
Sample Preparation:
-
Prepare a hydrated lipid dispersion (as described in the DSC protocol) at a high concentration (e.g., 50-100 mg/mL).
-
For high-resolution spectra of individual lipids in a mixture, the lipids can be dissolved in a mixture of chloroform, methanol, and an aqueous buffer.
-
Transfer the sample to an NMR tube.
-
-
NMR Measurement:
-
Acquire 31P-NMR spectra on a high-field NMR spectrometer.
-
Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio.
-
The lineshape of the 31P-NMR spectrum is indicative of the lipid phase. A broad, asymmetric powder pattern is characteristic of a lamellar gel phase, while a narrower, axially symmetric powder pattern is observed for the liquid-crystalline phase. Isotropic, sharp peaks are indicative of smaller, rapidly tumbling structures like micelles.
-
-
Data Analysis:
-
The chemical shift anisotropy (CSA), which is the width of the powder pattern, provides information about the motional freedom of the phosphate headgroup. Changes in CSA can reflect alterations in lipid packing and headgroup hydration.
-
Visualizations
The following diagrams illustrate the structural differences between SLPC and POPC and a typical experimental workflow for DSC.
Caption: Molecular structures and resulting shapes of SLPC and POPC.
Caption: Workflow for determining lipid phase transition using DSC.
Conclusion
The biophysical disparities between SLPC and POPC are significant and stem directly from their distinct molecular structures. SLPC, as a single-chain lysophospholipid, acts as a potent modulator of membrane properties, tending to increase fluidity and permeability by disrupting the ordered packing of adjacent lipids. In contrast, POPC, with its characteristic kinked unsaturated chain, provides a model for the inherent fluidity of biological membranes. For researchers in drug development and membrane biophysics, a thorough understanding of these differences is crucial for selecting the appropriate lipid system for their specific application, whether it be creating stable liposomal formulations or investigating the influence of lipid environment on membrane protein function.
References
Safety Operating Guide
Proper Disposal of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine, a common phospholipid used in various research applications.
I. Hazard Identification and Safety Precautions
Summary of Potential Hazards and Precautionary Measures:
| Hazard Category | Potential Risks | Precautionary Statements (P-Statements) |
| Acute Toxicity | Harmful if swallowed, Toxic if inhaled.[2][3] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[3][4] |
| Skin Irritation | Causes skin irritation.[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation | Causes serious eye irritation.[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. Causes damage to organs through prolonged or repeated exposure.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P308+P313: IF exposed or concerned: Get medical advice/attention.[5] |
| Carcinogenicity/Reproductive Toxicity | Suspected of causing cancer. Suspected of damaging fertility or the unborn child.[2][3] | P202: Do not handle until all safety precautions have been read and understood.[4] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects.[2][3] | P273: Avoid release to the environment.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] The following protocol provides a general framework for its safe disposal as chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous chemical waste.
-
Segregate lipid waste from other waste streams, such as solid and aqueous waste, to prevent accidental mixing and reactions.
2. Containment and Labeling:
-
Collect the waste in a designated, leak-proof, and chemically compatible container.[4] For phospholipids (B1166683) in organic solvents, use a glass container with a Teflon-lined cap.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[4]
-
As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]
3. Storage:
-
Store the waste container in a designated satellite accumulation area, such as a fume hood, away from incompatible materials.[4]
-
The storage area should have secondary containment to capture any potential leaks.
4. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[5][8] This is to prevent harm to aquatic life and to avoid contaminating sewer systems.[3][8]
-
The recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.[3] A common practice is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a pickup of the hazardous waste.[4] They will ensure the waste is transported and disposed of in compliance with all regulations.
5. Spill Cleanup:
-
In the event of a spill, treat the cleanup materials as hazardous waste.
-
Absorb the spill with an inert material and place it in the designated hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your EHS office for assistance.[4]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nextsds.com [nextsds.com]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. acs.org [acs.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. tersusenv.com [tersusenv.com]
Personal protective equipment for handling 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Protects against potential eye contact with the powder or solutions, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may cause skin irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhalation, which can be harmful. |
| Body Protection | Laboratory coat. | Protects personal clothing and skin from contamination. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of any dust or aerosols.
-
Preventing Contact: Avoid direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at -20°C is recommended.
Spill Management:
-
Evacuate and Secure: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility or disposal in a designated chemical waste landfill. Do not allow the material to enter drains or waterways.
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
